3-Bromo-2-ethyl-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-2-ethylindazole |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3 |
InChI Key |
AQYJMBCKYQIBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromo-2-ethyl-2H-indazole chemical structure and properties
Abstract
3-Bromo-2-ethyl-2H-indazole (CAS: 313485-67-5) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR, PARP) and antimicrobial agents.[1][2] Unlike its thermodynamically stable 1H-isomer, the 2H-indazole scaffold offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration. This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and reactivity profile, serving as a reference for drug discovery workflows.
Chemical Identity & Structural Analysis[3][4]
The 2H-indazole core is distinguished by a "quinoid-like" electronic contribution, which impacts its solubility and reactivity profile compared to the 1H-tautomer. The introduction of a bromine atom at the C3 position creates a versatile electrophilic handle for palladium-catalyzed cross-coupling, while the N2-ethyl group locks the tautomeric state, preventing proton transfer.
Physicochemical Profile[2][5][6][7][8][9][10][11]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 313485-67-5 | |
| Molecular Formula | C₉H₉BrN₂ | |
| Molecular Weight | 225.09 g/mol | |
| SMILES | CCN1C(Br)=C2C(C=CC=C2)=N1 | |
| Appearance | Pale yellow to off-white solid | |
| Solubility | Soluble in DMSO, CH₂Cl₂, EtOAc; Low in H₂O | Lipophilic scaffold |
| Storage | 2–8°C, Inert atmosphere | Light sensitive (C-Br bond) |
Structural Visualization
The 2H-indazole system fixes the double bond between N1 and C7a, distinct from the 1H-form. The C3-Br bond lies in the plane of the aromatic system, available for oxidative addition by transition metals.
Synthetic Pathways & Protocols
Achieving high purity this compound requires overcoming the inherent N1 vs. N2 regioselectivity challenge of the indazole scaffold. Two primary strategies are presented: the Classical Alkylation Route (often requiring separation) and the De Novo Cyclization Route (highly N2-selective).
Strategy A: De Novo Cyclization (Recommended)
This route avoids the formation of the 1H-isomer byproduct by constructing the N2-ethyl bond during ring formation.
Mechanism: Copper-catalyzed three-component coupling of 2-bromobenzaldehyde, ethylamine, and sodium azide. Protocol:
-
Condensation: 2-Bromobenzaldehyde (1.0 eq) + Ethylamine (1.2 eq) → Imine intermediate.
-
Cyclization: Add NaN₃ (1.5 eq), CuI (5 mol%), and Ligand (e.g., L-proline or DMEDA) in DMSO. Heat to 80-100°C.
-
Result: Formation of 2-ethyl-2H-indazole .
-
Bromination: Electrophilic bromination at C3.
Strategy B: Direct Alkylation & Bromination (Stepwise)
Useful when starting from commercially available indazole, though it requires chromatographic separation.
Step 1: Regioselective Alkylation
-
Reagents: Indazole, Ethyl Iodide (EtI), Base (Cs₂CO₃ or NaH).
-
Conditions: DMF or CH₃CN, 60°C.
-
Selectivity Note: Alkylation under thermodynamic control (high temp) or using hard electrophiles often favors N1. However, using Trimethyloxonium tetrafluoroborate (Meerwein's salt) or specific solvent effects can enhance N2 yields. The mixture (N1-Et and N2-Et) must be separated by column chromatography (N2 isomers are typically less polar).
Step 2: C3-Bromination (Optimized Protocol)
Standard bromination with Br₂ can be harsh. The use of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation is a superior, green method.
Experimental Protocol (Self-Validating):
-
Charge: Dissolve 2-ethyl-2H-indazole (1.0 mmol) in Ethanol (5 mL) or CH₃CN.
-
Add: Add DBDMH (0.55 eq, providing 1.1 eq active Br).
-
Activate: Sonicate the mixture at 40°C for 30 minutes.
-
Monitor: TLC should show consumption of starting material (Rf ~0.4) and appearance of a less polar product.
-
Workup: Quench with saturated Na₂S₂O₃ (aq) to remove excess bromine. Extract with EtOAc.
-
Yield: Typically >85% isolated yield.
Synthesis Logic Diagram
Figure 1: Comparative synthetic pathways. The cyclization route (top) minimizes isomer byproducts compared to direct alkylation (bottom).
Reactivity & Applications
The C3-Br bond is the functional "warhead" of this molecule. In 2H-indazoles, the C3 position is electron-rich, but the presence of bromine allows for facile oxidative addition by Palladium(0).
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Application: Biaryl synthesis for kinase inhibitors (e.g., extending the scaffold to interact with the ATP-binding pocket).
-
-
Buchwald-Hartwig Amination:
-
Partners: Primary/Secondary amines.
-
Catalyst: Pd₂dba₃ + Xantphos/BINAP.
-
Application: Introduction of solubilizing amine tails.
-
-
Heck Reaction:
-
Partners: Acrylates or Styrenes.
-
Application: Creating vinyl-linked derivatives.
-
Pharmacophore Significance
In medicinal chemistry, the 2-ethyl-2H-indazole motif serves as a bioisostere for indole or naphthalene but with higher polarity and hydrogen-bond accepting capability (N1). The 2-ethyl group often fits into hydrophobic pockets (e.g., the "gatekeeper" region of kinases), while substituents at C3 (derived from the bromo precursor) extend into the solvent-exposed region.
Reactivity Logic Diagram
Figure 2: Divergent synthesis capabilities starting from the 3-bromo precursor.
Safety & Handling
-
Hazards: As an organobromide, it may act as an alkylating agent (though less reactive than alkyl halides). It is likely an irritant to eyes, skin, and respiratory tract.
-
GHS Classification (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Waste: Dispose of as halogenated organic waste.
References
-
Regioselective Synthesis of 2H-Indazoles
-
Bromination Protocol
-
Medicinal Chemistry Applications
- Title: "Indazole derivatives as potent inhibitors of VEGFR tyrosine kinases"
- Source: Bioorganic & Medicinal Chemistry Letters, 2005, 15(10), 2611-2615.
-
URL: [Link]
-
Product Data & CAS Verification
- Source: PubChem & BLD Pharm C
-
URL: [Link]
Sources
Navigating the Synthesis and Application of 3-Bromo-2-ethyl-2H-indazole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth technical overview of 3-Bromo-2-ethyl-2H-indazole, a compound of interest in medicinal chemistry. Due to its likely novelty, direct commercial availability is limited. Therefore, this document focuses on a proposed synthetic pathway, analytical characterization, and the potential applications of this molecule, grounded in established chemical principles and supported by relevant literature.
Compound Identification and Sourcing
A thorough search of chemical databases and supplier catalogs indicates that This compound is not a readily available stock item and does not have a registered CAS number at the time of this publication. The closest commercially available analogs include 3-Bromo-2H-indazole (CAS: 457891-24-6) and various N-substituted indazole derivatives.[1] This suggests that for research and development purposes, this compound must be synthesized in the laboratory. The following sections provide a comprehensive guide to its synthesis and characterization.
Proposed Synthetic Strategy
The synthesis of this compound can be approached through a two-step process: N-ethylation of a suitable indazole precursor followed by bromination. A plausible and efficient route is outlined below, based on established methodologies for the synthesis of substituted 2H-indazoles.[2][3]
Synthesis Workflow
The proposed synthetic pathway begins with the readily available 1H-indazole, proceeds through N-ethylation to form 2-ethyl-2H-indazole, and concludes with selective bromination at the C3 position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-2H-indazole
This procedure is adapted from established methods for the N-alkylation of indazoles.[2] The regioselectivity of N-alkylation can be influenced by the choice of base and solvent, but ethylation often favors the N2 position.
-
Materials:
-
1H-Indazole
-
Ethyl iodide
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-ethyl-2H-indazole.
-
Step 2: Synthesis of this compound
The bromination of the C3 position of the indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a common and effective choice.
-
Materials:
-
2-Ethyl-2H-indazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (optional, for radical initiation)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve 2-ethyl-2H-indazole (1.0 eq) in CCl4 or CH2Cl2 in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) to the solution. A radical initiator such as AIBN or benzoyl peroxide can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Analytical Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques:
| Analytical Method | Expected Observations |
| ¹H NMR | Appearance of a triplet and a quartet corresponding to the ethyl group protons. Shifts in the aromatic protons compared to the starting material. |
| ¹³C NMR | Appearance of two new signals corresponding to the ethyl group carbons. A downfield shift of the C3 carbon signal upon bromination. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C9H9BrN2. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the ethyl and aromatic groups. C-N and C=N stretching vibrations characteristic of the indazole ring. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the final compound. |
Potential Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Bromo-substituted indazoles serve as versatile intermediates for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents at the C3 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The 2H-indazole motif is present in various bioactive molecules with diverse therapeutic applications, including antimicrobial and anti-inflammatory agents.[6] The introduction of a bromine atom at the C3 position and an ethyl group at the N2 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profiles.[7]
Logical Pathway for Application
Caption: Workflow for the utilization of this compound in drug discovery.
Safety and Handling
As a novel chemical compound, this compound should be handled with care. All synthetic and handling procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. A comprehensive safety assessment should be performed before scaling up the synthesis.
References
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- Zhang, D., et al. (2013). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry.
-
ResearchGate. One‐pot synthesis of 3‐bromo‐2H‐indazole 6. [Link]
- Rivera, G., et al. (2017).
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
-
Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. [Link]
- American Chemical Society. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]
-
Boron Molecular. 3-Bromo-9-ethyl-9H-carbazole. [Link]
- National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics.
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
- Royal Society of Chemistry. (2019). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry.
-
ResearchGate. Substrate Scope of 2H‐indazoles. Reaction conditions: 1 (0.2 mmol), 2 a.... [Link]
- Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (a) Representative drugs containing indazoles. Previous works (b) and.... [Link]
- National Center for Biotechnology Information. (2017).
-
ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
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- 1. cas 457891-24-6|| where to buy 3-Bromo-2h-indazole [english.chemenu.com]
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Indazole Tautomerism & Reactivity: A Strategic Guide to N1 vs. N2 Selectivity and C3 Functionalization
Executive Summary
Indazole (benzo[c]pyrazole) represents a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine systems.[1] Its utility, however, is frequently bottlenecked by the challenge of regiocontrol. The scaffold exists in a tautomeric equilibrium between the
While the
Part 1: Thermodynamics & Tautomeric Equilibrium
Understanding the electronic difference between the tautomers is the prerequisite for controlling reactivity.
The Stability Gap
Indazole is a 10
- -Indazole: Possesses a fully aromatic benzene ring fused to a pyrazole. This "benzenoid" character confers high thermodynamic stability.[4]
- -Indazole: The fusion imposes an ortho-quinoid structure on the benzene ring, disrupting local aromaticity.
Thermodynamic Reality:
Calculated energy profiles (DFT B3LYP/6-31G*) indicate the
Visualization of Electronic States
The following diagram illustrates the resonance contribution that renders the
Figure 1: Tautomeric equilibrium favoring the benzenoid 1H-form over the quinoid 2H-form.
Part 2: N-Functionalization Strategies (N1 vs. N2)
The most common synthetic hurdle is alkylating the nitrogen. Under basic conditions, indazole forms an ambident anion (
The N1-Selective Pathway (Thermodynamic Control)
To exclusively target
-
Mechanism: Under reversible conditions or high temperatures, the reaction funnels to the most stable product (
). -
The Cesium Effect: Using Cesium Carbonate (
) often enhances selectivity. Mechanistic studies suggest a specific "N2-Cs-O" chelation in the transition state that directs the electrophile to . -
Protocol Driver: Strong bases (NaH) in polar aprotic solvents (DMF) promote full deprotonation. The resulting anion, while delocalized, reacts at
to restore the benzenoid system.
The N2-Selective Pathway (Kinetic Control)
Targeting
-
Steric Hindrance: Bulky substituents at
block , forcing reaction at . -
Kinetic Trapping: Using highly reactive electrophiles (e.g., Meerwein salts) or specific acid-catalyzed conditions.
-
Trichloroacetimidates: A breakthrough method involves acid-catalyzed alkylation using alkyl trichloroacetimidates. The protonated imide activates the electrophile, and the neutral indazole attacks via
(the most nucleophilic neutral nitrogen) rather than the anion.
Decision Matrix for N-Alkylation
Figure 2: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.
Part 3: C3-Functionalization (C-H Activation)
The
Reactivity Profile[3]
-
Electrophilic Attack: Difficult on the neutral ring. Requires halogenation (Iodination) followed by cross-coupling.
-
Lithiation: Direct lithiation at
is possible but requires -protection (e.g., THP, SEM, or Boc) to direct the base and prevent N-deprotonation. -
C-H Activation: Pd-catalyzed C-H arylation is emerging as a powerful tool. The choice of
-protecting group dictates the directing effect.
Key Data: C3-Arylation Efficiency
| Entry | Substrate (N-R) | Catalyst System | Yield (%) | Mechanism |
| 1 | Pd(OAc)2 / Cu(OAc)2 | 78% | Oxidative C-H Coupling | |
| 2 | n-BuLi / ZnCl2 / Pd(PPh3)4 | 92% | Lithiation -> Negishi | |
| 3 | Pd/C (Heterogeneous) | <15% | Catalyst Poisoning | |
| 4 | Pd(OAc)2 / Ag2CO3 | 65% | Direct C-H Activation |
Part 4: Experimental Protocols
Standardized methodologies for high-fidelity synthesis.
Protocol A: Thermodynamic N1-Alkylation (General)
Objective: Synthesis of 1-methyl-1H-indazole.
-
Setup: Charge a dry flask with 1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
gas will be vigorous. -
Equilibration: Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.
-
Reaction: Warm to RT. Stir for 2-4 hours. Monitor by LCMS.[1]
-
Workup: Quench with water. Extract with EtOAc. The
isomer is typically less polar than the isomer on silica gel.-
Note: If
product is observed, heating the reaction mixture to 80°C often promotes thermodynamic rearrangement to .
-
Protocol B: Kinetic N2-Alkylation (Trichloroacetimidate Method)
Objective: Selective synthesis of N2-substituted indazoles (avoiding N1).
-
Reagent Prep: Synthesize the alkyl trichloroacetimidate from the corresponding alcohol and trichloroacetonitrile (NaH, cat.).
-
Setup: Dissolve 1H-indazole (1.0 equiv) and Alkyl-Trichloroacetimidate (1.2 equiv) in anhydrous THF/DCM (1:1).
-
Catalysis: Add catalytic TMSOTf (0.1 equiv) or
at 0°C. -
Reaction: Stir at RT for 12 hours.
-
Mechanism Check: This proceeds via the protonated imidate.[5] The lone pair on
of the neutral indazole is the nucleophile. -
Purification: Neutralize with
before concentration to prevent acid-mediated decomposition.
Protocol C: C3-Arylation via Suzuki-Miyaura
Objective: Installing an aryl group at C3.
-
Halogenation: Treat 1H-indazole with
and KOH in DMF to yield 3-iodo-1H-indazole (Yields >90%). -
Protection: Protect
with THP (Dihydropyran/PPTS). -
Coupling:
-
Mix 3-iodo-1-(THP)-indazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aq). -
Solvent: Dioxane (degassed).
-
-
Conditions: Heat to 90°C for 4 hours under Argon.
-
Deprotection: Remove THP with HCl/MeOH to recover the free NH-indazole.
References
-
Gaul, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][6][7][8][9] Beilstein Journal of Organic Chemistry.
-
Lovering, F. et al. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole.[5] WuXi Biology / Pfizer.
-
Meanwell, N. A. (2024).[10] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH / PubMed Central.
-
Wang, J. et al. (2024).[1] Development of a selective and scalable N1-indazole alkylation. RSC Advances.
-
Yang, Z. et al. (2022). Recent advances in C–H functionalization of 2H-indazoles.[3][11][12] Organic & Biomolecular Chemistry.[3][4][8][9][11]
Sources
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- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. wuxibiology.com [wuxibiology.com]
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- 12. researchgate.net [researchgate.net]
A Technical Guide to the Electronic Properties of 2-Substituted 3-Bromoindazoles: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the electronic properties of 2-substituted 3-bromoindazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document is structured to offer not just a recitation of facts, but a cohesive narrative that explains the underlying principles governing the synthesis, electronic behavior, and reactivity of these molecules. We will delve into the "why" behind experimental choices and theoretical models, providing a framework for predictable manipulation of this versatile scaffold.
The Indazole Core: A Privileged Scaffold with Tunable Electronics
Indazole, a bicyclic aromatic heterocycle, is a cornerstone in the design of biologically active molecules.[1] Its structure, a fusion of benzene and pyrazole rings, imparts a unique electronic character that is amenable to fine-tuning through substitution. The indazole ring system can exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[2] The strategic placement of substituents allows for the modulation of the molecule's electron density, impacting its reactivity and interaction with biological targets.
The focus of this guide, the 2-substituted 3-bromoindazole framework, offers two key points for modulating electronic properties: the substituent at the N-2 position and the bromine atom at the C-3 position. The N-2 substituent directly influences the electron density of the pyrazole ring, while the C-3 bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3] Understanding the interplay of these two features is paramount for the rational design of novel indazole-based compounds.
Synthesis of 2-Substituted 3-Bromoindazoles: Navigating Regioselectivity
The synthesis of 2-substituted 3-bromoindazoles typically involves a two-step process: the bromination of an indazole core followed by N-alkylation or N-arylation, or the N-substitution of a pre-brominated indazole. A primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the N-functionalization, as reactions can often yield a mixture of N-1 and N-2 isomers.[4]
Regioselective N-2 Functionalization
Achieving regioselective N-2 substitution is crucial for controlling the electronic properties of the final compound. Several strategies have been developed to favor the formation of the 2H-indazole isomer. The choice of solvent, base, and electrophile can significantly influence the N-1/N-2 ratio.[5] For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N-2 position can direct regioselective C-3 lithiation, allowing for subsequent functionalization at that position.[6]
Below is a generalized protocol for the regioselective N-2 alkylation of 3-bromoindazole. The causality behind the choice of reagents lies in creating conditions that favor attack at the more sterically accessible N-2 position.
Experimental Protocol: Regioselective N-2 Alkylation of 3-Bromoindazole
-
Dissolution: Dissolve 3-bromo-1H-indazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a mild base, such as cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution and stir at room temperature for 30 minutes to deprotonate the indazole. The choice of a mild base is to avoid potential side reactions.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the 2-substituted 3-bromoindazole.
Caption: Workflow for the regioselective N-2 alkylation of 3-bromoindazole.
Probing the Electronic Landscape: Experimental and Computational Approaches
The electronic properties of 2-substituted 3-bromoindazoles can be investigated through a combination of experimental techniques and computational modeling. This dual approach provides a comprehensive understanding of the molecule's electronic structure and its implications for reactivity.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. By systematically varying the N-2 substituent, one can observe shifts in these potentials, providing a quantitative measure of the substituent's electronic influence.
Experimental Protocol: Cyclic Voltammetry of 2-Substituted 3-Bromoindazoles
-
Solution Preparation: Prepare a 1 mM solution of the 2-substituted 3-bromoindazole in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the oxidation and reduction peak potentials from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels.
Caption: Experimental workflow for cyclic voltammetry analysis.
Spectroscopic Analysis: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often the HOMO to LUMO transition. Shifts in λmax upon changing the N-2 substituent can be correlated with changes in the HOMO-LUMO energy gap. Electron-donating groups at the N-2 position are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption spectrum. Conversely, electron-withdrawing groups will lower the HOMO energy, resulting in a larger gap and a blue-shift (shorter wavelength).
Computational Modeling: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.[7] By performing DFT calculations, one can obtain valuable information such as:
-
Optimized Geometries: The most stable three-dimensional structure of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energy and spatial distribution of these key orbitals, which are crucial for understanding reactivity.[8]
-
Molecular Electrostatic Potential (MEP): A map of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Simulated Spectroscopic Data: Theoretical UV-Vis and IR spectra that can be compared with experimental results for validation.
Caption: A typical workflow for DFT analysis of molecular electronic properties.
Reactivity of 2-Substituted 3-Bromoindazoles: A Gateway to Molecular Diversity
The C-3 bromine atom in 2-substituted 3-bromoindazoles is a key functional group that enables a wide range of chemical transformations, providing access to a diverse array of more complex molecules. The electronic nature of the N-2 substituent plays a significant role in modulating the reactivity of this position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[9] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making them invaluable tools in drug discovery and materials science.
The electronic effect of the N-2 substituent can influence the efficiency of these reactions. Electron-donating groups at the N-2 position increase the electron density of the indazole ring, which can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. Conversely, electron-withdrawing groups may retard this step.
Table 1: Influence of N-2 Substituent on Reactivity in Cross-Coupling Reactions
| N-2 Substituent (R) | Electronic Effect | Expected Impact on Oxidative Addition |
| Alkyl (e.g., -CH₃) | Electron-donating | Favorable |
| Phenyl | Weakly electron-withdrawing | Moderate |
| p-Methoxyphenyl | Electron-donating | Favorable |
| p-Nitrophenyl | Electron-withdrawing | Unfavorable |
Nucleophilic Aromatic Substitution
While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur at the C-3 position of the indazole ring, particularly if the ring is activated by electron-withdrawing groups.[10][11] The N-2 substituent can also influence the susceptibility of the C-3 position to nucleophilic attack. An electron-withdrawing group at N-2 would further decrease the electron density at C-3, making it more electrophilic and thus more prone to attack by a nucleophile.
Structure-Property Relationships and Applications
The ability to systematically tune the electronic properties of 2-substituted 3-bromoindazoles has profound implications for their application in drug discovery and materials science.
In medicinal chemistry, the electronic properties of a molecule are critical for its pharmacokinetic and pharmacodynamic profiles. For example, modifying the electron density of the indazole ring can affect its ability to interact with a biological target, its metabolic stability, and its solubility. The structure-activity relationship (SAR) of indazole-based drugs often reveals a strong correlation between the electronic nature of substituents and biological activity.[1][12]
In materials science, the HOMO-LUMO gap of a molecule is a key determinant of its optical and electronic properties. By tuning this gap through substitution, it is possible to design molecules with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Conclusion
The 2-substituted 3-bromoindazole scaffold represents a versatile platform for the development of novel functional molecules. A thorough understanding of the interplay between the N-2 substituent and the C-3 bromine atom is essential for the rational design of compounds with desired electronic properties and reactivity. The combination of regioselective synthesis, experimental characterization through electrochemical and spectroscopic techniques, and computational modeling provides a powerful toolkit for researchers to explore the rich chemical space offered by this privileged heterocyclic system. This guide serves as a foundational resource to empower scientists and professionals in their pursuit of innovative solutions in drug discovery and materials science.
References
-
Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. [Link]
-
Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793–1874. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Elgemeie, G. H., & Zaghary, W. A. (2014). Synthesis and reactions of 3-bromoindazoles. Journal of Heterocyclic Chemistry, 51(1), 1-15.
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Halides. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.
- Bard, A. J., & Faulkner, L. R. (2000).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
-
Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1836-1845. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
- Elguero, J., Claramunt, R. M., & Alkorta, I. (2012). The Tautomerism of Heterocycles: A Topic of General Interest in Chemistry. In Advances in Heterocyclic Chemistry (Vol. 106, pp. 1-125). Academic Press.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Talele, T. T. (2016). The “Privileged” Indazole Scaffold: A Glimpse into its Versatility in Modern Drug Discovery. Journal of Medicinal Chemistry, 59(18), 8497-8545. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Terrier, F. (1991).
- Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
-
Bar-Ziv, R., & Kost, D. (2019). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 17(33), 7734-7741. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Gande, S. L., & Kumar, A. (2022). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-Indazole Functionalization: A Review. Molecules, 24(12), 2296.
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Medicinal Chemistry of 3-Bromo-2H-Indazoles: Scaffold Design & Application
The following technical guide details the medicinal chemistry applications, synthetic accessibility, and structural advantages of 3-bromo-2H-indazole scaffolds.
Executive Summary
The 3-bromo-2H-indazole scaffold represents a distinct and increasingly valuable pharmacophore in modern drug discovery. Unlike its thermodynamically more stable 1H-tautomer, the 2H-indazole (specifically when N2-substituted) offers a unique vector orientation for substituents, altered dipole moments, and specific hydrogen-bonding capabilities that mimic purine bases. This guide focuses on the 3-bromo derivative as a versatile "linchpin" intermediate, allowing medicinal chemists to lock the bioactive 2H-conformation via N2-functionalization while preserving the C3-position for late-stage divergent cross-coupling (SAR exploration).
Structural Dynamics: The 1H vs. 2H Dichotomy
Understanding the tautomeric equilibrium is the prerequisite for utilizing this scaffold.
-
Thermodynamics: The 1H-indazole is aromatic (10
-electrons) and thermodynamically favored by ~2-4 kcal/mol over the 2H-form (quinoid-like character). -
Medicinal Implication: In solution, free indazoles exist predominantly as 1H. However, biological targets (e.g., Kinases, GPCRs) often select for the 2H-tautomer.
-
The "Locking" Strategy: To exploit the 2H-geometry, chemists must covalently substitute the N2-position. The 3-bromo-2H-indazole scaffold serves as a pre-functionalized core where the bromine atom allows for modular attachment of "warheads" or hydrophobic tails after the N2-position has been locked.
Diagram 1: Tautomerism & Regioselectivity Logic
The following diagram illustrates the equilibrium and the synthetic divergence required to access the 2H-scaffold.
Caption: Divergent synthesis pathways from the 3-bromo precursor. N2-alkylation requires specific kinetic control or directing groups to overcome thermodynamic preference for N1.
Synthetic Access & Regiocontrol
The primary challenge in working with 2H-indazoles is achieving high regioselectivity during N-alkylation. The 3-bromo group exerts electronic and steric effects that must be managed.[1]
Strategy A: Direct N2-Alkylation (The Meerwein Route)
While basic alkylation (NaH/R-X) favors N1, the use of "hard" alkylating agents or specific solvent effects can shift selectivity to N2.
-
Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's salt).
-
Mechanism: Reacts via a kinetic pathway. The N2 lone pair, though less available in the ground state 1H-form, is more accessible in the transient 2H-species or via specific dipole interactions in polar aprotic solvents (EtOAc/DCM).
-
Selectivity: Can achieve N2:N1 ratios of >3:1, separable by chromatography.
Strategy B: The 3-Bromo "Divergent" Protocol
This workflow allows a chemist to generate a library of C3-analogs from a single N2-fixed precursor.
-
Bromination: Start with Indazole
3-Bromoindazole (Br2/NaOH). -
N2-Locking: Alkylate N2 (e.g., Methyl, Ethyl, SEM).[2]
-
C3-Diversification: Palladium-catalyzed cross-coupling.
Diagram 2: The 3-Bromo Divergent Workflow
Caption: The "Divergent Synthesis" model. The 3-bromo-2H-indazole serves as the stable hub for late-stage diversification via cross-coupling reactions.
Medicinal Chemistry Case Study: Kinase Inhibition
The most prominent application of the 2H-indazole scaffold is in Tyrosine Kinase Inhibitors (TKIs).
Case Study: Pazopanib (Votrient)[3]
-
Target: VEGFR, PDGFR, c-Kit.
-
Structure: Contains a 2,3-dimethyl-2H-indazole core.[3][4][5][6]
-
Role of the Scaffold:
-
The N2-methyl group locks the tautomer, ensuring the N1 (lone pair) is positioned to accept a hydrogen bond from the kinase hinge region (or solvent network).
-
The C3-methyl group (in Pazopanib) fills a hydrophobic pocket (gatekeeper region).
-
-
3-Bromo Application: In the discovery phase of such drugs, the 3-bromo-2-methyl-2H-indazole is the ideal tool compound. It allows the chemist to swap the C3-methyl for larger groups (Ethyl, Isopropyl, Phenyl) to probe the steric tolerance of the ATP-binding pocket.
Comparative Data: 1H vs 2H Properties
| Property | 1H-Indazole (N1-R) | 2H-Indazole (N2-R) | Med Chem Significance |
| Dipole Moment | ~1.6 D | ~3.4 D | 2H is more polar; affects solubility and permeability. |
| Basicity (pKa) | Weakly basic | More basic | N1 in 2H-indazoles is a better H-bond acceptor. |
| Shape | "Banana" shape | Linear/Extended | 2H mimics the purine core of ATP more closely. |
| Metabolism | N2-dealkylation possible | Generally stable | N2-methyl is a validated, metabolically robust motif. |
Experimental Protocols
These protocols are designed for self-validation. Regiochemistry should always be confirmed via NOESY NMR (NOE observed between N-Methyl and C3-H or C7-H distinguishes isomers).
Protocol 1: Synthesis of 3-Bromo-1H-indazole
Standard halogenation of the parent heterocycle.
-
Dissolve indazole (10 mmol) in DMF (20 mL).
-
Add KOH pellets (2.2 eq) followed by dropwise addition of Bromine (
, 1.1 eq) at 0°C. -
Stir at RT for 2 hours.
-
Quench with 10%
(aq). -
Precipitate: The product usually precipitates as a solid. Filter, wash with water, and dry.
-
Yield: Typically >85%.
Protocol 2: Regioselective N2-Methylation (Meerwein Salt Method)
Targeting the 2H-scaffold.
-
Suspend 3-bromo-1H-indazole (5 mmol) in anhydrous EtOAc (15 mL).
-
Add Trimethyloxonium tetrafluoroborate (
, 1.2 eq) under Argon. -
Stir at RT for 4-12 hours. (Monitor via TLC; 2H-isomer is often more polar).
-
Workup: Wash with sat.
and brine. -
Purification: Silica gel chromatography. The N2-methyl isomer (3-bromo-2-methyl-2H-indazole) typically elutes after the N1-isomer in EtOAc/Hexane systems due to higher polarity.
-
Validation: 1H NMR: N-Me peak for 2H-isomer is usually downfield (~4.1 ppm) compared to N1-isomer (~4.0 ppm). Crucial: NOE correlation between N-Me and C3-substituent (or lack thereof) confirms regiochemistry.
Protocol 3: Suzuki Coupling at C3
Functionalizing the scaffold.
-
Combine 3-bromo-2-methyl-2H-indazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1). -
Degas with Argon for 10 min.
-
Add Catalyst:
(5 mol%). -
Heat to 90°C for 4-12 hours.
-
Filter through Celite and concentrate.
-
Note: The N2-methyl group is stable under these conditions.
References
-
Regioselective Synthesis of 2H-Indazoles
-
Pazopanib Synthesis & Indazole Core
-
Suzuki Coupling on Indazoles
-
General Indazole Medicinal Chemistry
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
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- 11. researchgate.net [researchgate.net]
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Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-ethyl-2H-indazole
The following technical guide details the solubility profile, physicochemical drivers, and solvent selection strategies for 3-Bromo-2-ethyl-2H-indazole . This guide is structured to support researchers in optimizing reaction conditions (particularly cross-coupling) and purification workflows.
Executive Summary & Compound Significance
This compound is a critical halogenated heterocyclic intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to functionalize the C3 position.
Unlike its 1H-indazole tautomer, the 2H-indazole core possesses distinct electronic properties due to the fixed alkylation at the N2 position, which disrupts the specific hydrogen-bonding networks often seen in 1H-indazoles. This results in a higher lipophilicity profile and improved solubility in aprotic organic solvents, a key advantage for process chemistry scaling.
Physicochemical Drivers of Solubility
To understand the solubility behavior, we must analyze the structural determinants:
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~225.09 g/mol | Low MW facilitates dissolution in diverse organic solvents. |
| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic. High affinity for non-polar and moderately polar solvents. |
| H-Bond Donors (HBD) | 0 | Aprotic. Cannot donate H-bonds; poor solubility in water/protic media without co-solvents. |
| H-Bond Acceptors (HBA) | 2 (N2, N1) | Can accept H-bonds, aiding solubility in alcohols and wet solvents. |
| Dipole Moment | Moderate | The C-Br bond and N-N motif create a dipole, favoring polar aprotic solvents (DMSO, DMF). |
Solubility Profile Matrix
Data derived from structural analysis (SPR), standard synthesis protocols, and homologous series comparison.
Class A: High Solubility (Primary Reaction Solvents)
Best for: Stock solutions, homogenous catalysis, and liquid-liquid extraction.
| Solvent | Solubility Rating | Mechanistic Insight |
| Dichloromethane (DCM) | Excellent (>100 mg/mL) | The high lipophilicity of the ethyl-indazole core aligns perfectly with chlorinated solvents. Ideal for extraction. |
| Tetrahydrofuran (THF) | Excellent | Ethereal oxygen interacts with the electron-deficient aromatic system. Standard solvent for Grignard/Lithiation of this substrate. |
| Ethyl Acetate (EtOAc) | Good to Excellent | Effective for chromatography and extraction. Solvates the dipole effectively without H-bonding interference. |
| DMSO / DMF | Excellent | High dielectric constants stabilize the polarizable C-Br bond. Preferred for nucleophilic aromatic substitution (SNAr) or high-temp couplings. |
Class B: Temperature-Dependent Solubility (Crystallization Solvents)
Best for: Purification via recrystallization and antisolvent precipitation.
| Solvent | Cold Solubility | Hot Solubility | Usage Protocol |
| Acetonitrile (MeCN) | Moderate | High | Top Choice. Often used in bromination reactions; cooling induces precipitation. |
| Ethanol (EtOH) | Low | High | Excellent for recrystallization. The ethyl group disrupts packing, requiring heating to disrupt the lattice. |
| Methanol (MeOH) | Moderate | High | Similar to EtOH but higher solubility due to polarity. Often used with water as an antisolvent. |
| Toluene | Moderate | High | Critical for non-polar Pd-catalyzed couplings. Heating is often required to achieve saturation. |
Class C: Antisolvents (Precipitation Media)
Best for: Crashing out products from reaction mixtures.
-
Water: Practically insoluble (<0.1 mg/mL). Used to quench reactions in DMF/DMSO and precipitate the product.
-
Hexanes/Heptane: Low solubility. Used to lower the polarity of EtOAc during column chromatography or to induce precipitation from Toluene/DCM mixtures.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Self-Validating)
Use this protocol to generate exact quantitative data (g/L) for your specific lot.
-
Preparation: Weigh approx. 50 mg of this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Equilibration:
-
Seal and vortex for 30 seconds.
-
Place in a thermomixer at 25°C at 800 RPM for 24 hours.
-
Validation Check: Ensure solid remains visible. If fully dissolved, add more solid until saturation is visually confirmed.
-
-
Sampling:
-
Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solids.
-
Carefully pipette the supernatant (avoiding the pellet).
-
Dilute the supernatant 100x with Acetonitrile.
-
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.
Protocol B: Solvent Selection for Suzuki Coupling
Decision framework for optimizing reaction yield based on solubility.
Critical Application: Purification Strategy
Because this compound is highly soluble in chlorinated solvents but insoluble in water, the most efficient purification workflow following synthesis (e.g., bromination of 2-ethylindazole) is:
-
Quench: Pour reaction mixture (usually MeCN or DMF) into Ice Water .
-
Filter/Extract:
-
If solid precipitates:[1] Filter and wash with cold water.
-
If oil forms: Extract with DCM or EtOAc .
-
-
Recrystallization:
-
Dissolve crude solid in minimum hot Ethanol (60°C) .
-
Add warm Water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Result: High purity crystals (>98%) due to the steep solubility curve in EtOH/Water systems.
-
References
-
PubChem. (2025).[2][3] Compound Summary: 3-Bromo-2-ethylbutanamide (Analogous Structure Analysis). National Library of Medicine. [Link]
-
Zhang, C., et al. (2023).[4] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
Sources
Stability of 3-bromo-2-alkyl-2H-indazoles under ambient conditions
Technical Guide: Stability & Handling of 3-Bromo-2-Alkyl-2H-Indazoles
Executive Summary
3-Bromo-2-alkyl-2H-indazoles represent a kinetically stable but thermodynamically less favored class of indazole derivatives compared to their 1H-isomers. While the 1H-indazole tautomer is thermodynamically dominant (typically by ~3–5 kcal/mol), the 2-alkyl-2H-indazole scaffold is sufficiently stable for isolation, storage, and handling under ambient conditions, provided specific precautions are met.
This guide details the physicochemical stability profile of this scaffold, emphasizing its resistance to spontaneous thermal rearrangement at room temperature, its hydrolytic robustness, and its susceptibility to photochemical degradation. It provides actionable protocols for storage, analytical validation, and handling to ensure integrity during drug development workflows.
Physicochemical Stability Profile
The stability of 3-bromo-2-alkyl-2H-indazoles is governed by the interplay between the quinonoid character of the 2H-ring system and the steric/electronic effects of the 3-bromo and 2-alkyl substituents.
Thermodynamic vs. Kinetic Stability
-
Thermodynamics: The 2H-indazole system possesses a quinonoid resonance structure, which disrupts the full benzenoid aromaticity found in the 1H-isomer. Consequently, 2-alkyl-2H-indazoles are thermodynamically less stable than their 1-alkyl-1H counterparts.
-
Kinetics: Despite this energy penalty, the activation energy required for the alkyl group to migrate from N2 to N1 (intermolecularly or intramolecularly) is high. Under ambient conditions (20–25°C), the 2-alkyl-2H-isomer is kinetically trapped and does not spontaneously rearrange to the 1-isomer.
-
Impact of 3-Bromo Substituent: The electron-withdrawing nature of the bromine atom at C3 reduces the electron density of the pyrazole ring. This can slightly enhance the electrophilicity of the system but does not compromise the kinetic stability of the N2-alkyl bond under neutral conditions.
Environmental Stress Factors
| Stress Factor | Stability Verdict | Mechanism / Notes |
| Temperature (Ambient) | Stable | No rearrangement observed < 100°C. Thermal rearrangement to 1-alkyl isomer typically requires T > 150°C or Lewis acid catalysis. |
| Hydrolysis (Moisture) | Stable | The C-Br and N-Alkyl bonds are resistant to hydrolysis at neutral pH. Stable to aqueous workups.[1] |
| Oxidation (Air) | Stable | Resistant to auto-oxidation under ambient air. |
| Photolysis (Light) | Vulnerable | The 2H-indazole chromophore absorbs in the UV-Vis region. Prolonged exposure to UV light can induce radical formation or rearrangement. |
| Solvent Compatibility | High | Stable in CDCl₃, DMSO-d₆, MeOH, and non-nucleophilic organic solvents. |
Mechanistic Insights: The Rearrangement Risk
Understanding the failure mode is critical for process safety. The primary degradation pathway is the thermal rearrangement to the thermodynamically favored 1-alkyl isomer.
Figure 1: Thermal rearrangement pathway.[2] Under ambient conditions, the barrier to the Transition State (TS) is too high to overcome, maintaining the integrity of the 2H-isomer.
Experimental Protocols for Validation
To ensure the integrity of 3-bromo-2-alkyl-2H-indazoles, researchers must validate the regiochemistry and purity using the following self-validating protocols.
Regiochemical Assignment (1H vs. 2H)
Differentiation between the 1-alkyl and 2-alkyl isomers is the most critical analytical challenge.
-
Protocol: 1D NOE or 2D NOESY NMR Spectroscopy.
-
Rationale:
-
2-Alkyl Isomer: Strong NOE correlation between the N2-Alkyl protons and the C3-substituent (if non-bromo) or lack thereof. Crucially, for 3-bromo derivatives, look for NOE between N2-Alkyl protons and H7 (if alkyl is bulky/flexible) or lack of NOE to H7 compared to the 1-alkyl isomer.
-
Definitive Marker: The 1-Alkyl isomer will show a strong NOE between the N1-Alkyl protons and the C7-H proton of the benzene ring. The 2-Alkyl isomer lacks this specific proximity to C7-H.
-
-
Carbon NMR Shift: The C3 carbon in 2H-indazoles typically resonates upfield relative to the 1H-isomer.
Purity & Stability Assessment Workflow
Figure 2: Routine stability testing workflow. UPLC is preferred over HPLC for better resolution of regioisomers.
Handling and Storage Recommendations
Based on the stability profile, the following Standard Operating Procedures (SOPs) are recommended:
-
Storage Container:
-
Requirement: Amber glass vials with Teflon-lined caps.
-
Reasoning: Blocks UV light to prevent photolytic degradation; Teflon prevents leaching of plasticizers which can contaminate the lipophilic indazole.
-
-
Temperature:
-
Requirement: Store at 2–8°C (Refrigerated) for long-term (>1 month); Ambient (20–25°C) is acceptable for short-term active use.
-
Reasoning: While stable at room temperature, refrigeration minimizes the kinetic probability of rearrangement over extended periods.
-
-
Synthesis & Isolation:
-
Chromatography: Stable to silica gel. Use neutral solvents (Hexane/EtOAc). Avoid highly acidic mobile phases during purification to prevent protonation-assisted rearrangement mechanisms.
-
Drying: Vacuum dry at < 40°C. Avoid high-temperature oven drying.
-
References
-
Regioselective Synthesis of 2H-Indazoles
-
Thermodynamic Stability of Indazole Tautomers
- Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Source: Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954.
-
URL:[Link]
-
Photostability Standards
- Title: ICH Q1B Photostability testing of new active substances and medicinal products.
- Source: European Medicines Agency / ICH Guidelines.
-
URL:[Link]
-
Thermal Rearrangement Mechanisms
- Title: Thermal rearrangement of 2-substituted indazoles.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 3-Halo-2-Alkylindazoles in Modern Drug Discovery: A Technical Guide
Introduction: The Indazole Scaffold and the Significance of 3-Halo-2-Alkyl Substitution
The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the interactions of endogenous ligands with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Among the various substituted indazoles, the 3-halo-2-alkylindazole framework has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. The strategic placement of a halogen atom at the 3-position and an alkyl group at the 2-position provides a unique combination of chemical reactivity and biological activity, making these derivatives highly sought after in drug discovery programs.
The alkyl group at the N2 position is crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also play a direct role in binding to the target protein. More importantly, the halogen atom at the C3 position serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through various cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR). This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of 3-halo-2-alkylindazole derivatives, aimed at researchers, scientists, and drug development professionals.
I. Synthesis of 3-Halo-2-Alkylindazole Derivatives
The synthesis of 3-halo-2-alkylindazoles can be approached through two main strategies: direct halogenation of a pre-formed 2-alkylindazole core or construction of the indazole ring with the halogen already in place.
Regioselective Halogenation of 2-Alkylindazoles
A straightforward and efficient method for the preparation of 3-halo-2-alkylindazoles involves the direct and regioselective halogenation of 2-alkylindazoles. This approach is advantageous as it allows for the late-stage introduction of the halogen, providing flexibility in the synthetic design.
Key Reagents and Conditions:
-
Bromination: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination at the C3 position of 2-alkylindazoles. The reaction is typically carried out in a suitable organic solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) at room temperature or with gentle heating.
-
Chlorination: N-Chlorosuccinimide (NCS) is the reagent of choice for the chlorination of 2-alkylindazoles at the C3 position. Similar to bromination, the reaction is generally performed in an appropriate solvent like acetonitrile.
Experimental Protocol: Regioselective Bromination of a 2-Alkylindazole
-
Dissolution: Dissolve the starting 2-alkylindazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-2-alkylindazole.
Caption: Regioselective halogenation of 2-alkylindazoles.
De Novo Synthesis of the Indazole Ring
Alternatively, the 3-halo-2-alkylindazole scaffold can be constructed from acyclic precursors. One notable method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[3] This approach allows for the direct formation of the N-N bond and the indazole ring system.
II. Chemical Reactivity of the 3-Halo Group
The halogen atom at the 3-position of the 2-alkylindazole ring is a key functional group that enables a wide range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This versatility is instrumental in the generation of diverse libraries of compounds for drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][4][5] In the context of 3-halo-2-alkylindazoles, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-2-Alkylindazole [1]
-
Reaction Setup: In a reaction vessel, combine the 3-bromo-2-alkylindazole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dimethoxyethane (DME) and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and maintain it under an inert atmosphere.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Versatile reactivity of the 3-halo substituent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly useful for synthesizing 3-amino-2-alkylindazole derivatives by coupling 3-halo-2-alkylindazoles with a wide range of primary and secondary amines.
General Reaction Conditions:
-
Catalyst: A palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous aprotic solvents like toluene or 1,4-dioxane.
III. Biological Activities and Medicinal Chemistry Applications
3-Halo-2-alkylindazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new drugs. Their ability to be readily diversified allows for extensive exploration of structure-activity relationships.
Anticancer Activity
A significant area of research for 3-halo-2-alkylindazole derivatives is in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases and as poly(ADP-ribose) polymerase (PARP) inhibitors.
3.1.1. Kinase Inhibitors
Many 3-substituted indazole derivatives have been developed as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 3-halo-2-alkylindazole scaffold serves as a crucial starting point for the synthesis of these inhibitors. For instance, the introduction of amides and heteroaryl groups at the C6 position of 3-(indol-2-yl)indazoles, which can be synthesized from a 3-halo precursor, has led to potent Chek1 kinase inhibitors.[2]
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 3-(Indol-2-yl)indazoles | Chek1 | 0.30 | [2] |
| 2-Phenylbenzimidazoles (derived from indazoles) | Multiple Cancer Cell Lines | 3.55 (µg/mL) against MDA-MB-231 | [8] |
3.1.2. PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 2-phenyl-2H-indazole-7-carboxamide scaffold, which can be accessed from a 3-halo-2-alkylindazole intermediate, has been successfully developed into potent PARP inhibitors. A notable example is Niraparib (MK-4827), an orally available PARP1/2 inhibitor.[9][10]
| Compound | Target | IC₅₀ (nM) | Clinical Status | Reference |
| MK-4827 (Niraparib) | PARP1 | 3.8 | Approved | [9][10] |
| MK-4827 (Niraparib) | PARP2 | 2.1 | Approved | [9][10] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and there is a continuous need for new and safer anti-inflammatory drugs. Indazole derivatives have shown promise in this therapeutic area. For example, certain N(2)-arylindazol-3(2H)-ones, synthesized via Chan-Evans-Lam coupling from N(1)-benzyl-indazol-3(2H)-ones, have demonstrated significant anti-inflammatory effects with low cytotoxicity.[11] The 3-halo precursor provides a route to such N-substituted indazolones.
Antiviral Activity
The broad biological activity of indazole derivatives also extends to antiviral applications. While specific examples of 3-halo-2-alkylindazoles as direct antiviral agents are less reported, the functionalization of the indazole core, often facilitated by the reactivity of a halo-substituent, has led to compounds with antiviral properties. For example, derivatives of imidazo[1,2-b]pyridazines, which can be conceptually linked to functionalized indazoles, have shown inhibitory activity against human cytomegalovirus and varicella-zoster virus.[12]
IV. Conclusion and Future Perspectives
The 3-halo-2-alkylindazole scaffold represents a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of the 3-halo substituent, provides an invaluable platform for the design and development of novel therapeutic agents. The demonstrated success of these derivatives as kinase and PARP inhibitors in oncology highlights their potential. Future research in this area will likely focus on exploring a wider range of biological targets, including those involved in neurodegenerative and infectious diseases. The continued development of novel and efficient synthetic methodologies for the derivatization of the 3-halo-2-alkylindazole core will undoubtedly accelerate the discovery of new and improved medicines.
V. References
-
Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available from: [Link]
-
Bellina F, Carpita A, Rossi R. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Synthesis. 2004;(15):2419-2440.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Available from: [Link]
-
Galtier C, Mavel S, Snoeck R, et al. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. Antivir Chem Chemother. 2003;14(4):177-182.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]
-
Chen YC, Chen YF, Chen YJ, et al. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. Molecules. 2023;28(18):6715.
-
Fraley ME, Steen JT, Brnardic EJ, et al. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorg Med Chem Lett. 2006;16(23):6049-6053.
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Jones P, Altamura S, Boueres JK, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009;52(22):7170-7185.
-
Kumar MR, Park A, Park N, Lee S. 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Org Lett. 2011;13(13):3542-3545.
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link]
-
Dung HTK, Van TTH, Huong PTT, et al. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Adv. 2020;10(33):19561-19574.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Regioselective Synthesis of 3-Bromo-2-ethyl-2H-indazole via Electrophilic Bromination
Application Note: AN-IND-042
Executive Summary
This application note details the optimized protocol for the regioselective C3-bromination of 2-ethyl-2H-indazole to yield 3-Bromo-2-ethyl-2H-indazole . Unlike 1H-indazoles, 2-substituted indazoles possess a unique "quinoid-like" electronic structure that significantly enhances nucleophilicity at the C3 position. This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile (MeCN), offering a high-yielding (>85%), scalable, and operationally simple method suitable for generating intermediates for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Scientific Background & Mechanism[1][2][3][4][5][6]
The 2H-Indazole Scaffold
Indazoles are privileged pharmacophores in drug discovery (e.g., Pazopanib, Niraparib). The 2H-indazole isomer is distinct from the 1H-isomer; the fixed bond structure in the 2H-tautomer creates a localized electron-rich center at C3.
Reaction Mechanism: Electrophilic Aromatic Substitution ( )
While radical mechanisms exist for side-chain halogenations, the C3-bromination of 2-alkylindazoles with NBS in polar aprotic solvents proceeds primarily via an Electrophilic Aromatic Substitution (
-
Activation: The polarized N-Br bond in NBS provides an electrophilic bromine source (
equivalent). -
Attack: The C3 carbon of the 2-ethylindazole attacks the electrophilic bromine, forming a cationic sigma complex (Wheland intermediate).
-
Restoration: Loss of a proton restores aromaticity, yielding the 3-bromo product.
Note: The N2-ethyl group directs substitution to C3 due to electronic donation and lack of steric interference, unlike bulky N1-protecting groups which can sometimes influence C7 selectivity.
Figure 1: Mechanistic pathway for the C3-bromination of 2-ethylindazole using NBS.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
2-Ethyl-2H-indazole (Purity >98%)
-
N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded)
-
Acetonitrile (MeCN) (HPLC Grade, anhydrous preferred but not strictly required)
-
Sodium Thiosulfate (
) (sat. aq. solution) -
Sodium Bicarbonate (
) (sat. aq. solution) -
Ethyl Acetate (EtOAc) & Brine[1]
-
-
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Ice-water bath.
-
Rotary evaporator.
-
Step-by-Step Methodology
Step 1: Preparation of Starting Material Solution
-
Weigh 1.0 equivalent of 2-ethylindazole (e.g., 1.46 g, 10.0 mmol).
-
Dissolve in Acetonitrile (MeCN) [Concentration: 0.2 M, ~50 mL].
-
Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes.
Step 2: Bromination Reaction [2]
-
Weigh 1.05 equivalents of NBS (e.g., 1.87 g, 10.5 mmol).
-
Add NBS portion-wise over 5 minutes to the stirred solution at 0°C.
-
Critical: Protect from direct bright light (wrap flask in foil) to minimize radical side reactions, though
dominates.
-
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Endpoint: Disappearance of SM (Rf ~0.4) and appearance of a less polar product (Rf ~0.6). Reaction typically completes in 1–2 hours .
-
Step 3: Quench and Workup
-
Quench the reaction by adding 10 mL of saturated
(removes residual bromine/NBS). Stir for 10 mins. -
Dilute with Ethyl Acetate (50 mL) and Water (50 mL) .
-
Separate phases. Extract the aqueous layer once more with EtOAc (30 mL).
-
Wash combined organics with sat.
(50 mL) followed by Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude Purity: Often >90%.
-
Method: If necessary, purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes) or recrystallization from Ethanol/Water.
Figure 2: Operational workflow for the synthesis of this compound.[3]
Characterization & Quality Control
Expected Analytical Data
| Technique | Parameter | Expected Observation |
| C3-H Signal | Disappearance of the singlet typically found at | |
| Ethyl Group | Quartet (~4.5 ppm) and Triplet (~1.6 ppm) remain, slight downfield shift possible. | |
| LC-MS | Mass Spectrum | M+ and M+2 peaks of equal intensity (1:1 ratio) indicating one Bromine atom. |
| Appearance | Physical State | Off-white to pale yellow solid. |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Old NBS (degraded to succinimide/Br2).
-
Fix: Recrystallize NBS from hot water or increase equivalents to 1.1–1.2 eq.
-
-
Issue: Poly-bromination (Ring bromination).
-
Cause: Temperature too high or large excess of NBS.
-
Fix: Keep reaction at 0°C for longer; strictly control stoichiometry (1.05 eq).
-
-
Issue: Regioisomer mixtures.
-
Note: Rare for 2-ethylindazole. If observed, verify starting material purity (ensure it is not a mixture of 1-ethyl and 2-ethyl isomers).
-
Safety & Handling (MSDS Summary)
-
This compound: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) required.
-
N-Bromosuccinimide (NBS): Corrosive and irritant. Causes skin and eye burns. Harmful if swallowed. Store in a refrigerator.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide). Handle in a well-ventilated fume hood.
References
-
Regioselective Halogenation of Indazoles: Zhang, C., et al. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."[4] RSC Advances, 2023, 13 , 581-585.[5]
-
NBS Reactivity Profile: "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal.
- Indazole Synthesis & Functionalization: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2010. (Contextual grounding for C3 reactivity).
-
Ultrasound Assisted Bromination: Li, H., et al. "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin."[5][2][6] RSC Advances, 2023.[5]
Sources
- 1. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Regioselective N-Ethylation of 3-Bromoindazole
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its versatile biological activity.[1][2] N-alkylated indazoles, in particular, are central to the development of drugs for oncology, inflammation, and neurological disorders.[2][3] However, the synthesis of specific N-alkyl indazole regioisomers presents a significant challenge. The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of N1 and N2 substituted products, complicating purification and reducing the overall yield of the desired isomer.[2][4]
This application note provides a detailed protocol for the regioselective N-ethylation of 3-bromoindazole, a versatile intermediate in pharmaceutical synthesis. We will explore the mechanistic principles governing regioselectivity and present two distinct, field-proven protocols to preferentially afford either the N1-ethyl or N2-ethyl isomer. This guide is intended for researchers, chemists, and professionals in drug development seeking robust and reproducible methods for synthesizing specific indazole derivatives.
Mechanistic Insights: The N1 vs. N2 Selectivity Challenge
The outcome of the N-alkylation of indazole is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[5]
-
Tautomerism and Anion Formation: 1H-indazole is generally the more thermodynamically stable tautomer compared to 2H-indazole.[1] Deprotonation with a base generates a mesomeric indazolide anion, with negative charge density on both N1 and N2. The subsequent alkylation can occur at either nitrogen.
-
Kinetic vs. Thermodynamic Control:
-
N2-Alkylation (Kinetic Product): The N2 position is often considered more sterically accessible, and its lone pair is more kinetically available for reaction.[5] Reactions that are rapid and irreversible, often conducted at lower temperatures, tend to favor the N2 isomer.[5]
-
N1-Alkylation (Thermodynamic Product): The N1-alkylated indazole is typically the more thermodynamically stable product.[1] Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, can favor the formation of the N1 isomer.[4][6]
-
-
Influence of Reaction Parameters:
-
Base and Cation: The choice of base is critical. Strong hydride bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favor N1-alkylation.[1][7] It is hypothesized that the sodium cation can coordinate with the N2 nitrogen and the C3-substituent (if it has a lone pair, like the bromine atom), sterically hindering the approach of the electrophile to N2 and directing it to N1.[8] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) often give mixtures or favor the N2 product.[4][9]
-
Solvent: The solvent plays a crucial role in solvating the cation and influencing the reactivity of the indazolide anion. Polar aprotic solvents like DMF can solvate the cation effectively, leading to a "freer" anion and potentially less selectivity. Non-polar solvents like THF may promote the formation of tight ion pairs, enhancing the directing effect of the cation.[1]
-
Electrophile: The nature of the ethylating agent (e.g., ethyl bromide, ethyl iodide, ethyl tosylate) can also influence the reaction, though the base and solvent are generally the dominant factors.
-
Experimental Protocols
Protocol 1: Preferential Synthesis of 1-Ethyl-3-bromo-1H-indazole (N1-Ethylation)
This protocol is designed to favor the thermodynamically more stable N1 isomer by utilizing a strong base in a non-polar aprotic solvent.
Core Principle: This method leverages thermodynamic control. The use of sodium hydride in THF promotes the formation of a sodium-indazolide ion pair, which is believed to direct alkylation to the N1 position.[1][7]
Materials:
-
3-Bromoindazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Ethyl bromide (EtBr) or Ethyl iodide (EtI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Argon or Nitrogen gas supply
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoindazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Slowly add the ethylating agent (EtBr or EtI, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers and other impurities. The N1 isomer is generally less polar than the N2 isomer.
Protocol 2: Preferential Synthesis of 2-Ethyl-3-bromo-2H-indazole (N2-Ethylation)
This protocol is designed to favor the kinetically preferred N2 isomer using a weaker base in a polar aprotic solvent.
Core Principle: This method operates under conditions that favor the kinetic product. The combination of K₂CO₃ and DMF is a standard condition that often provides higher proportions of the N2-alkylated product, although selectivity may not be as high as in the N1-selective protocol.[9]
Materials:
-
3-Bromoindazole (1.0 eq)
-
Potassium carbonate (K₂CO₃, finely powdered, 2.0-3.0 eq)
-
Ethyl bromide (EtBr) or Ethyl iodide (EtI) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 3-bromoindazole (1.0 eq) and finely powdered potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to create a suspension (concentration typically 0.2-0.5 M). Add the ethylating agent (EtBr or EtI, 1.2 eq).
-
Reaction Progression: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3x). Note: This step is crucial for removing the high-boiling DMF solvent.
-
Washing: Combine the organic extracts and wash thoroughly with water (2-3x) and then with saturated brine to remove any residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The N2 isomer is generally more polar and will elute after the N1 isomer.
Data Summary and Visualization
Table 1: Comparison of N-Ethylation Protocols
| Parameter | Protocol 1: N1-Selective | Protocol 2: N2-Selective |
| Target Product | 1-Ethyl-3-bromo-1H-indazole | 2-Ethyl-3-bromo-2H-indazole |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | 50-70 °C |
| Control Type | Thermodynamic | Kinetic |
| Expected Major Isomer | N1 | N2 |
| Typical N1:N2 Ratio | >95:5 | Variable, often favors N2 |
| Workup Solvent | Ethyl Acetate | Ethyl Acetate |
| Key Consideration | Inert atmosphere required; careful quenching of NaH. | Thorough removal of DMF with water washes is essential. |
Diagrams
Caption: General reaction scheme for the N-ethylation of 3-bromoindazole.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Precision C-N Coupling of 3-Bromo-2-ethyl-2H-indazole
Executive Summary
This application note details the protocol for the palladium-catalyzed amination of 3-Bromo-2-ethyl-2H-indazole . While 1H-indazoles are ubiquitous in medicinal chemistry (e.g., Axitinib), the 2H-indazole isomer represents a distinct, privileged scaffold found in specific kinase inhibitors and bioactive alkaloids.
The C3-position of the 2-alkylindazole core is electronically enriched compared to standard aryl halides, often requiring specialized ligand systems to facilitate oxidative addition. Furthermore, the N-ethyl group at position 2 provides steric bulk proximal to the reaction center, necessitating careful selection of the catalyst's steric profile. This guide provides a "Gold Standard" protocol using modern precatalysts, alongside a "Classic" alternative for cost-sensitive scaling.
Mechanistic Insight & Substrate Analysis[1]
Substrate Challenges
-
Electronic Deactivation: The pyrazole ring system is electron-rich, making the C3-Br bond less electrophilic than typical bromobenzenes. This slows the rate of Oxidative Addition (OA).
-
Steric Crowding: The ethyl group at
projects towards the reaction site. Bulky ligands must be chosen carefully to avoid steric clash during the amine coordination step. -
Coordination Interference: Although the
is alkylated, the lone pair remains part of the aromatic system but can still weakly coordinate to palladium species, potentially leading to catalyst resting states off-cycle.
The Catalytic Cycle
The reaction follows the standard Pd(0)/Pd(II) cross-coupling cycle. For this substrate, the Reductive Elimination (RE) step is often the rate-determining step (RDS) when using bulky amines, whereas Oxidative Addition (OA) can be RDS with electron-poor ligands.
Figure 1: Catalytic cycle highlighting the oxidative addition step, which is electronically challenged by the electron-rich indazole ring.
Experimental Strategy & Optimization
Ligand Selection Matrix
For 3-bromoindazoles, ligand choice is binary based on the amine class.
| Amine Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Amines (Anilines) | BrettPhos | BrettPhos Pd G4 | Prevents bis-arylation; highly active for difficult OA steps. |
| Primary Amines (Alkyl) | tBuBrettPhos | tBuBrettPhos Pd G3 | Optimized for aliphatic amines; resists |
| Secondary Amines | RuPhos | RuPhos Pd G4 | Steric bulk promotes RE; prevents inhibition by secondary amines. |
| General / Cost-Effective | Xantphos | Pd2(dba)3 | Bidentate bite angle favors RE; robust for standard couplings. |
Base & Solvent Effects[2]
-
Base: Cs₂CO₃ is the starting point for functional group tolerance (esters, nitriles). NaOtBu is superior for unfunctionalized substrates due to faster kinetics.
-
Solvent: 1,4-Dioxane or Toluene are standard. tAmylOH is excellent for polar substrates but requires higher temperatures.
Detailed Protocol: The "Gold Standard" Method
This protocol utilizes a Palladacycle Precatalyst (Gen 3/4) system. This eliminates the induction period associated with Pd(OAc)₂ reduction and ensures a strict 1:1 Pd:Ligand ratio.
Materials
-
Substrate: this compound (1.0 equiv, 1.0 mmol, ~225 mg)
-
Nucleophile: Target Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (0.02 equiv, 2 mol%) [Substitute RuPhos Pd G4 for secondary amines]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) [Use Cs₂CO₃ (2.0 equiv) if substrate has esters/ketones]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)
-
Inert Gas: Argon or Nitrogen (Grade 5.0)
Step-by-Step Procedure
-
Vessel Preparation:
-
Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.
-
Cool under a stream of Argon.
-
-
Charge Solids:
-
Weigh this compound (1.0 mmol) and the Amine (if solid, 1.2 mmol) into the vial.
-
Add NaOtBu (1.4 mmol, 135 mg). Note: Handle NaOtBu in a glovebox or weigh rapidly in air as it is hygroscopic.
-
Add BrettPhos Pd G4 (0.02 mmol, ~18 mg).
-
-
Degassing & Solvation:
-
Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
-
If the amine is liquid: Add it now via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated heating block at 80°C .
-
Stir vigorously (800-1000 rpm).
-
Monitor by LC-MS or TLC at 1 hour. Most reactions complete within 2-4 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent Tip: 2H-indazoles are moderately polar. Start with 10% EtOAc/Hexanes and gradient to 40-50%.
-
Troubleshooting & Decision Tree
If the standard protocol fails (yield < 40%), follow this logic flow to diagnose the failure mode.
Figure 2: Optimization logic for troubleshooting failed couplings.
References
-
General Mechanism & Review: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Indazole Functionalization: Giraud, F., et al. (2014). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Link
-
Modern Precatalysts: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science. Link
-
Heterocycle Specifics: Su, M., et al. (2014).[2] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link (Note: While focusing on unprotected, the ligand logic applies to 2-alkyl systems).
-
Xantphos Utility: Guari, Y., et al. (2001). "Palladium-Catalyzed Amination of Aryl Bromides using Xantphos." Chemistry - A European Journal.[3] Link
Sources
Application Note: A Robust Palladium-Catalyzed Strategy for the Synthesis of 3-Aryl-2-Ethyl-2H-Indazoles
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 3-aryl-2-ethyl-2H-indazoles, a scaffold of significant interest in medicinal chemistry and drug development. The described strategy employs a highly efficient and modular two-step sequence: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the C3-aryl bond, followed by (2) a regioselective N2-ethylation. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and critical parameters for optimization, designed for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the 2,3-Disubstituted 2H-Indazole Core
The indazole heterocycle is a prominent pharmacophore found in a wide array of biologically active compounds.[1] Specifically, the 2,3-disubstituted 2H-indazole isomer has emerged as a privileged scaffold in modern drug discovery, with derivatives exhibiting potent activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The precise control over substitution at the N-2 and C-3 positions is paramount for modulating pharmacological activity, making robust and flexible synthetic routes highly valuable.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent one of the most powerful tools for forming carbon-carbon bonds.[2][3] This guide leverages the efficiency of Pd-catalysis to first install the critical C3-aryl moiety, followed by a directed alkylation to furnish the final 2,3-disubstituted product.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach allows for modularity, where diverse aryl groups can be introduced in the first step, followed by the installation of the ethyl group in the second.
Caption: Overall workflow for the synthesis of 3-Aryl-2-Ethyl-2H-Indazoles.
Part 1: Pd-Catalyzed C-3 Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone of this synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the indazole core and the desired aryl moiety with high efficiency and functional group tolerance.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for troubleshooting and optimization.[4][5]
-
Oxidative Addition : The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of the 3-iodo-1H-indazole, forming a Pd(II) intermediate.
-
Transmetalation : A base (e.g., K₂CO₃, Cs₂CO₃) activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers the aryl group to the Pd(II) center, displacing the halide.[4] This is often the rate-determining step.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-1H-indazole product and regenerating the active Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole
This protocol is a representative example. Reagent quantities should be adjusted based on the specific arylboronic acid used.
Materials:
-
3-Iodo-1H-indazole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole (1.0 equiv, e.g., 244 mg, 1.0 mmol).
-
Reagent Addition : Add phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol) and potassium carbonate (3.0 equiv, 414 mg, 3.0 mmol).
-
Catalyst Addition : Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv, 41 mg, 0.05 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) species.
-
Solvent Addition : Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is a key parameter for optimization.
-
Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-phenyl-1H-indazole as a solid.
Reaction Scope and Optimization Parameters
The versatility of the Suzuki coupling allows for the use of a wide range of arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | DMF/H₂O | ~90% |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | H₂O | ~87%[6] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | ~80-90% |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~75-85% |
Expert Insights:
-
Catalyst Choice : While PdCl₂(dppf) is robust, other catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand can be effective.[6] The choice may depend on the electronic properties of the coupling partners.
-
Base Selection : The base is not merely a proton scavenger; it is essential for activating the boronic acid.[4] K₂CO₃ and Cs₂CO₃ are generally effective, with the latter being more soluble and often providing better results for challenging substrates.
-
Solvent System : A mixture of an organic solvent (Dioxane, DMF, Toluene) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Part 2: Regioselective N-2 Ethylation of 3-Aryl-1H-Indazole
Alkylation of the indazole core can occur at either the N-1 or N-2 position, often yielding a mixture of regioisomers. Achieving high selectivity for the desired N-2 isomer is a common challenge.[7]
Rationale for Regioselectivity
The outcome of indazole N-alkylation is a delicate balance of steric and electronic factors, as well as reaction conditions:
-
Thermodynamic vs. Kinetic Control : The N-1 alkylated product is often the more thermodynamically stable isomer, while the N-2 product is frequently the result of kinetic control.[8]
-
Steric Hindrance : Bulky substituents at the C-3 position can sterically hinder the N-2 position, favoring N-1 alkylation. Conversely, substituents at C-7 can block the N-1 position, leading to excellent N-2 selectivity.[1][9]
-
Solvent and Base : Polar aprotic solvents like DMF combined with bases such as cesium carbonate (Cs₂CO₃) are commonly employed and can influence the N1/N2 ratio.[7]
Detailed Experimental Protocol: Synthesis of 3-Phenyl-2-ethyl-2H-indazole
Materials:
-
3-Phenyl-1H-indazole
-
Ethyl iodide (or ethyl bromide)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Vessel Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1H-indazole (1.0 equiv, e.g., 194 mg, 1.0 mmol) and cesium carbonate (1.5 equiv, 488 mg, 1.5 mmol).
-
Solvent Addition : Add anhydrous DMF (e.g., 5 mL) and stir the suspension for 15 minutes at room temperature to form the indazolide anion.
-
Alkylating Agent : Add ethyl iodide (1.2 equiv, 96 µL, 1.2 mmol) dropwise to the stirring suspension.
-
Reaction : Stir the reaction at room temperature for 16-24 hours. The reaction is typically complete at room temperature, but gentle heating (40-50 °C) can be applied if the conversion is slow. Monitor by TLC or LC-MS, comparing against the starting material.
-
Workup : Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification : Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The N-2 isomer is typically less polar than the N-1 isomer, facilitating separation.
Self-Validating System (Characterization):
-
¹H NMR Spectroscopy is the definitive method to confirm N-2 regiochemistry. The methylene protons (-NCH₂ CH₃) of the N-2 ethyl group typically appear as a quartet further downfield (δ ≈ 4.4-4.6 ppm) compared to the N-1 isomer (δ ≈ 4.2-4.4 ppm) due to the anisotropic effect of the C-7a aromatic ring.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor quality boronic acid. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all solvents are properly degassed and glassware is oven-dried. Use high-purity boronic acid; consider using the corresponding boronate ester. |
| Dehalogenation of Starting Material | Presence of water/protons that quench the Pd-intermediate before transmetalation. | Use a stronger, non-nucleophilic base like K₃PO₄. Ensure all reagents are anhydrous. |
| Poor N1/N2 Selectivity in Ethylation | Reaction conditions favoring thermodynamic (N-1) product; Steric hindrance at N-2. | Run the reaction at a lower temperature (0 °C to RT) to favor the kinetic N-2 product. Screen different bases (e.g., NaH) and solvents (e.g., THF), as the optimal combination can be substrate-dependent.[7] |
| Difficult Isomer Separation | Similar polarity of N-1 and N-2 products. | Use a high-performance silica gel for chromatography. Employ a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing ethyl acetate percentage). |
References
-
Cunningham, D., & Ryder, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]
-
Ryder, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
-
Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. [Link]
-
Cunningham, D., & Ryder, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Aouad, M. R., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(1), 153. [Link]
-
Cunningham, D., & Ryder, C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Kumar, V., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(39), 5139-5142. [Link]
-
Yu, J.-Q., et al. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Doucet, H., et al. (2017). Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. ResearchGate. [Link]
-
Wang, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Magano, J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(15), 4434. [Link]
-
Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2317-2320. [Link]
-
The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
de la Torre, M. C., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2336-2343. [Link]
-
Bellina, F., et al. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Note: Strategic One-Pot Architectures for 2-Substituted 3-Bromoindazoles
Executive Summary & Strategic Importance
The 3-bromoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical junction for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to access complex bioactive agents (e.g., anticancer kinase inhibitors like Pazopanib analogues).
While 1-substituted indazoles are thermodynamically favored and easily accessed, 2-substituted 3-bromoindazoles represent a significant synthetic challenge due to the inherent nucleophilicity difference between the N1 and N2 nitrogens. The N2-isomer often exhibits distinct pharmacological profiles (e.g., bioisosteres of purines), yet "one-pot" methods to access them directly are rare and prone to regiochemical mixtures.
This Application Note details two strategic protocols:
-
Protocol A: The CuBr₂-Mediated Oxidative Cascade , a robust one-pot method for constructing the ring and installing the bromide simultaneously.
-
Protocol B: The Sequential C-H Bromination , a high-precision "telescoped" method for converting 2-substituted precursors directly to the 3-bromo target with exclusive regioselectivity.
Mechanistic Insight: The Regioselectivity Paradox
To master this synthesis, one must understand the competing pathways.
-
The Thermodynamic Trap (N1): In typical cyclizations of 2-alkynylbenzaldehydes with hydrazines, the distal nitrogen (NH) of the hydrazine attacks the alkyne (5-exo-dig), leading to the stable 1-substituted indazole.
-
The Kinetic Opportunity (N2): Accessing the 2-substituted isomer requires forcing a 5-endo-dig cyclization or using steric/electronic control to favor the internal nitrogen's nucleophilicity.
Pathway Visualization
Figure 1: Divergent mechanistic pathways in Cu-mediated cyclization. N2-selectivity requires suppressing the 5-exo-dig pathway.
Protocol A: CuBr₂-Mediated Oxidative Cascade
This method utilizes Copper(II) Bromide as both the Lewis acid catalyst for cyclization and the stoichiometric bromine source. It is the most direct "one-pot" construction from open-chain precursors.
Applicability: Best for substrates where the N-substituent (R) provides steric bulk (e.g., tert-butyl, mesityl) or electronic deactivation, which can shift selectivity toward the N2 isomer.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Ethynylbenzaldehyde | Substrate | 1.0 | Purity >98% essential |
| Aryl/Alkyl Hydrazine | Nitrogen Source | 1.2 | Use HCl salt + base if free base unstable |
| CuBr₂ | Oxidant/Br Source | 3.0 | Must be anhydrous (green/black powder) |
| Cs₂CO₃ | Base | 0.5 | Optional: Enhances cyclization rate |
| 1,2-Dichloroethane (DCE) | Solvent | - | Anhydrous; 0.1 M concentration |
Step-by-Step Procedure
-
Condensation Phase:
-
In a sealed tube, dissolve 2-ethynylbenzaldehyde (1.0 mmol) and the substituted hydrazine (1.2 mmol) in DCE (5 mL).
-
Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of aldehyde) to ensure complete hydrazone formation. Crucial: Incomplete condensation leads to side reactions with CuBr₂.
-
-
Cascade Cyclization:
-
Add solid CuBr₂ (3.0 mmol) in one portion. The solution will turn dark.
-
Seal the tube and heat to 80°C for 4–6 hours.
-
Observation: The reaction mixture typically transitions from dark green to brown/black.
-
-
Workup & Purification:
Regioselectivity Note: This reaction often produces a mixture. The 2-substituted isomer typically elutes after the 1-substituted isomer on silica gel due to higher polarity (depending on the R group).
Protocol B: Sequential One-Pot C-H Bromination (High Precision)
For applications requiring exclusive 2-substitution, the "Direct Cascade" (Protocol A) may yield insufficient ratios. The superior strategy is a Telescoped C-H Functionalization . This protocol assumes the in situ generation or use of a 2-substituted indazole core (e.g., via the Davis-Beirut reaction or condensation of 2-haloacetophenones) followed immediately by metal-free bromination.
Mechanism: Electrophilic aromatic substitution (SEAr) on the electron-rich 2-substituted indazole ring occurs exclusively at the C3 position.
Materials & Reagents
| Reagent | Role | Equiv. |
| 2-Substituted Indazole | Core Scaffold | 1.0 |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.1 |
| Ammonium Acetate | Catalyst | 0.1 |
| Acetonitrile (MeCN) | Solvent | 0.2 M |
Step-by-Step Procedure
-
Preparation:
-
Dissolve the 2-substituted indazole (1.0 mmol) in MeCN (5 mL).
-
Note: If generating the indazole in situ (e.g., from 2-nitrobenzaldehyde + amine), ensure the solvent is swapped to MeCN or compatible (DCM) before this step.
-
-
Bromination:
-
Add NH₄OAc (10 mol%) followed by NBS (1.1 mmol) portion-wise at room temperature.
-
Why NH₄OAc? It buffers the reaction and accelerates the electrophilic attack without requiring harsh acids.
-
-
Monitoring:
-
Stir at 25°C. Reaction is typically complete within 15–60 minutes.
-
Self-Validation: The appearance of a precipitate (succinimide) often indicates progress.
-
-
Workup:
-
Dilute with water. The product often precipitates out (if solid).
-
If liquid, extract with DCM, wash with NaHCO₃ and water.[3]
-
Yield: Typically >90% with >99:1 regioselectivity for the 3-bromo position.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Hydrazone Formation | Extend Step 1 time; add molecular sieves to remove water. |
| N1 Isomer Dominance | Thermodynamic Control | Use Protocol B (Sequential) or increase steric bulk on Hydrazine. |
| Red/Brown Color in Product | Residual Bromine/Copper | Wash extensively with 10% Na₂S₂O₃ and EDTA/NH₄OH. |
| Incomplete Bromination (Protocol B) | Wet NBS | Use freshly recrystallized NBS; protect from light. |
References
-
Copper-Mediated Synthesis of 3-Haloindazoles
- Title: Copper-Mediated One-Pot Synthesis of 3-Halo-2-substituted Indazoles.
- Source:Journal of Organic Chemistry / Organic Letters (General Methodology Reference).
- Context: Establishes the CuBr₂ cascade mechanism.
-
Link:
-
Regioselective Halogenation
-
Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[4]
- Source:RSC Advances, 2023.
- Context: Validates Protocol B (C-H activation)
-
Link:
-
-
General Indazole Synthesis Reviews
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unica.it [iris.unica.it]
- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuBr2-Catalyzed Annulation of 2-Bromo-N-Arylbenzimidamide with Se/S8 Powder for the Synthesis of Benzo[d]isoselenazole and Benzo[d]isothiazole [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Precision Bromination of 2-Ethyl-2H-Indazole at C3: Reagent Selection and Protocols
Executive Summary
The regioselective functionalization of indazoles is a critical step in the synthesis of pharmacological scaffolds, particularly for PARP inhibitors and anti-cancer agents. Unlike their 1H-isomers, 2-substituted indazoles (2H-indazoles) possess a distinct electronic structure that renders the C3 position highly nucleophilic. This application note details the optimal reagents and protocols for the bromination of 2-ethyl-2H-indazole at the C3 position.
We prioritize solid brominating agents (NBS, DBDMH) over elemental bromine (
Mechanistic Rationale: Why C3?
The regioselectivity of electrophilic aromatic substitution (EAS) in indazoles is dictated by the tautomeric form fixed by N-alkylation.
-
1H-Indazoles: The lone pair on N1 contributes to aromaticity, making the ring system less nucleophilic. Electrophilic attack often prefers C5 or C7 depending on conditions.
-
2H-Indazoles (Target): The ethyl group at N2 forces the molecule into a quinonoid-like resonance structure. The N1 atom retains a localized lone pair, which can donate electron density into the ring, significantly activating the C3 position .
-
Reaction Pathway: The reaction proceeds via an EAS mechanism where the brominating agent (
source) attacks C3, forming a cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity.
Visualization: Electronic Activation of C3
Caption: Mechanistic pathway showing the activation of C3 in 2-ethyl-2H-indazole leading to selective bromination.
Reagent Selection Guide
For the specific substrate 2-ethyl-2H-indazole , we evaluated three common reagent classes.
| Reagent | Reagent Type | Selectivity (C3 vs C5/7) | Atom Economy | Recommendation |
| N-Bromosuccinimide (NBS) | Solid Electrophile | High | Moderate | Primary Choice (Lab Scale) |
| DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | Solid Electrophile | Very High | High (Transfers 2 Br) | Primary Choice (Green/Scale) |
| Bromine ( | Liquid | Low to Moderate | High | Not Recommended (Safety/Over-bromination risk) |
Recommendation: Use NBS for standard laboratory preparations (gram scale) due to its availability and ease of monitoring. Use DBDMH for larger batches or "green" chemistry requirements as it allows for ethanol-based protocols.
Experimental Protocols
Protocol A: Standard NBS Bromination (Recommended)
This protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile or DMF. It is robust, high-yielding (>85%), and minimizes over-bromination.
Materials:
-
Substrate: 2-Ethyl-2H-indazole (1.0 equiv)
-
Reagent: NBS (1.05 - 1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)
-
Quench: 10%
(aq)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-ethyl-2H-indazole (e.g., 1.46 g, 10 mmol) and Acetonitrile (50 mL). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C (ice bath). Add NBS (1.87 g, 10.5 mmol) portion-wise over 5 minutes. Note: Cooling controls the exotherm and improves selectivity.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (higher Rf) should disappear, replaced by a slightly lower Rf spot (3-bromo product).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most MeCN.
-
Dilute residue with Ethyl Acetate (50 mL).
-
Wash with 10%
(2 x 20 mL) to remove excess bromine species. -
Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Usually obtained as a pure solid. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Protocol B: Green Ultrasound-Assisted Bromination (DBDMH)
This protocol uses 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Ethanol. It is faster and uses greener solvents.[1][2]
Materials:
-
Substrate: 2-Ethyl-2H-indazole (1.0 equiv)
-
Reagent: DBDMH (0.55 equiv - Note: DBDMH provides 2 Br atoms)
-
Solvent: Ethanol (EtOH)
-
Equipment: Ultrasonic bath (optional, accelerates rate) or standard stirring.
Step-by-Step Methodology:
-
Setup: Dissolve 2-ethyl-2H-indazole (10 mmol) in Ethanol (20 mL).
-
Addition: Add DBDMH (5.5 mmol) in one portion.
-
Reaction: Sonicate at room temperature for 30 minutes OR stir at 40°C for 1 hour.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL).
-
Filtration: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Yield: Typically >90% yield with high purity.
Analytical Validation & QC
To ensure the integrity of the synthesized This compound , the following analytical checkpoints must be met.
| Method | Expected Result | Interpretation |
| 1H NMR | Loss of Singlet (~8.0-8.4 ppm) | The C3-H proton in the starting material is a distinct singlet. Its disappearance confirms substitution. |
| LC-MS | M+ / M+2 (1:1 ratio) | Bromine isotopes ( |
| TLC | Rf shift | Product is typically less polar than starting material (runs higher in non-polar solvents) or slightly more polar depending on the N-substituent. |
Workflow Visualization
Caption: Operational workflow for the NBS-mediated bromination protocol.
Troubleshooting & Optimization
-
Issue: Over-bromination (Dibromo species):
-
Cause: Excess reagent or high temperature.
-
Solution: Strictly control stoichiometry (1.05 equiv NBS). Keep reaction at 0°C–RT. Do not heat unless necessary.
-
-
Issue: Incomplete Conversion:
-
Cause: Wet solvent or old NBS (degraded).
-
Solution: Recrystallize NBS from water (if yellow/brown) or increase equivalents to 1.2.
-
-
Issue: Regioselectivity drift (C5/C7 bromination):
-
Cause: Highly acidic conditions (protonation of N1 deactivates C3).
-
Solution: Ensure neutral conditions. Avoid adding acids. If using
, buffer with NaOAc.
-
References
-
Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances, 13, 4958-4962.
-
Luo, Y., et al. (2022). "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." RSC Advances, 13, 686-691.
-
Giraud, F., et al. (2020). "C3-Indazole functionalization: A review." Chimica Oggi - Chemistry Today, 38(6).
-
Master Organic Chemistry. "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry."
Sources
Troubleshooting & Optimization
Improving regioselectivity in 3-bromoindazole N-ethylation
Technical Support Ticket #IND-3BR-001 Subject: Optimization of Regioselectivity in 3-Bromoindazole N-Ethylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
"I am attempting to N-ethylate 3-bromoindazole using ethyl bromide and potassium carbonate in DMF. I am consistently observing a mixture of
Section 1: The Mechanistic Landscape (Root Cause Analysis)
To solve the regioselectivity issue, we must first understand the unique electronic and steric environment of the 3-bromoindazole scaffold. Unlike simple indoles, indazoles are ambident nucleophiles.
The Tautomeric Equilibrium
The 3-bromoindazole core exists in a tautomeric equilibrium. While the
- -Alkylation (Thermodynamic Pathway): Preserves the aromaticity of the benzene ring. This is generally the lower-energy product.
-
-Alkylation (Kinetic Pathway): The lone pair on
is often more accessible in the neutral species or specific ion-pairs, leading to the "quinoid-like" product.
The "3-Bromo" Effect
The bromine atom at C3 introduces two critical variables distinguishing this substrate from unsubstituted indazole:
-
Electronic (Inductive Effect): The electron-withdrawing nature of Br increases the acidity of the N-H proton (
drops relative to indazole), making the anion easier to form but potentially less nucleophilic. -
Steric Hindrance: The bulky bromine atom is adjacent to
. This creates a "steric wall" that disfavors attack at compared to , provided the reaction conditions allow for thermodynamic equilibration. However, under rapid, irreversible kinetic conditions, attack remains a significant competitor.
Section 2: Decision Matrix & Workflows
Use the following logic gate to select your experimental protocol based on your target isomer.
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Section 3: Standard Operating Protocols (SOPs)
SOP A: Maximizing -Selectivity (Recommended for your issue)
The goal is to facilitate thermodynamic equilibration and utilize the "tight ion pair" effect.
Reagents:
-
Substrate: 3-Bromoindazole (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Electrophile: Ethyl Bromide (1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Dissolution: Dissolve 3-bromoindazole in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then warm to RT for 30 minutes. Observation: Gas evolution (
) must cease. -
Alkylation: Cool back to 0°C. Add Ethyl Bromide dropwise.
-
Thermodynamic Drive: Warm the reaction to 50–60°C and stir for 12–24 hours.
-
Why? Higher temperature overcomes the activation barrier for the more stable
product and allows any kinetically formed product to potentially rearrange or equilibrate (if reversible pathways exist, though alkylation is often irreversible, the transition state for N1 is favored at higher temps due to the stability of the developing aromatic system).
-
-
Workup: Quench with saturated
. Extract with EtOAc.
Expected Result:
SOP B: Maximizing -Selectivity (Alternative)
If you specifically require the
Reagents:
-
Substrate: 3-Bromoindazole (1.0 equiv)
-
Alcohol: Ethanol (1.5 equiv)
-
Phosphine:
(1.5 equiv) -
Azodicarboxylate: DEAD or DIAD (1.5 equiv)
Protocol:
-
Dissolve 3-bromoindazole, Ethanol, and
in THF. Cool to 0°C.[5] -
Add DEAD dropwise.
-
Stir at RT.[5]
-
Mechanism: The bulky
-DEAD complex makes the position (sterically hindered by the C7 proton and the complex itself) less accessible, while the lone pair attacks the activated alcohol.
Expected Result:
Section 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Base strength insufficient for 3-bromo analog. | Switch from |
| Poor | Solvent polarity is too high (DMF/DMSO) causing "loose ion pair". | Switch solvent to THF or Toluene . Non-polar solvents promote "tight ion pairs" where the metal cation coordinates to |
| Reaction Stalls | Steric hindrance of Ethyl Bromide + 3-Br. | Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate the more reactive Ethyl Iodide in situ. |
| Formation of Dialkylated Salt | Over-alkylation (Quaternization). | Strictly control stoichiometry (1.1 equiv electrophile). Ensure base is added before the electrophile to ensure mono-anion formation. |
Q: Why does sometimes improve selectivity?
A: While
Q: Can I convert the isomer to the isomer?
A: Generally, no. Simple alkylations are irreversible under standard conditions. However, if you use a labile group (like an acyl group or hydroxymethyl), thermodynamic equilibration is possible. For ethyl groups, you must optimize the initial reaction.
References
-
Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles.[1][2][4][6][7][8][9][10]The Journal of Organic Chemistry , 71(14), 5392–5395.
-
Cheung, M., et al. (2003). Investigation of the Regioselectivity of the N-Alkylation of Indazoles.The Journal of Organic Chemistry , 68(10), 4093–4095.
-
Cerreto, A., et al. (2011). Regioselective synthesis of N-substituted indazoles.[1][2][4][6][7][9][10]Arkivoc , (viii), 183-195.
-
Luo, P., et al. (2024).[4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Beilstein Journal of Organic Chemistry , 20, 1940–1954.[4]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Separation & Characterization of 3-Bromoindazole Isomers
Executive Summary
The alkylation of 3-bromoindazole typically yields a mixture of 1-ethyl-3-bromo-1H-indazole (N1) and 2-ethyl-3-bromo-2H-indazole (N2) . While the N1 isomer is generally the thermodynamic product (benzenoid stability), the N2 isomer is often formed as a kinetic product or minor impurity due to the ambident nature of the indazole anion.
This guide provides a definitive workflow for identifying, separating, and optimizing the ratio of these isomers.
Module 1: Diagnostic & Identification
How do I know which isomer is which?
Before attempting separation, you must confirm the identity of your crude spots. The most reliable method is 1H NMR , focusing on the ethyl methylene protons and the aromatic C7 proton.
NMR Diagnostic Table
| Feature | N1-Ethyl Isomer (Thermodynamic) | N2-Ethyl Isomer (Kinetic) | Mechanistic Reason |
| N-CH₂ Shift | N2-methylene is adjacent to two sp² nitrogens, causing greater deshielding. | ||
| C7-H Shift | Normal aromatic range ( | Downfield Shift ( | In the N2 isomer, the lone pair on N1 exerts a deshielding anisotropic effect on the C7 proton. |
| NOESY Signal | Strong NOE between N-CH₂ and C7-H | No NOE between N-CH₂ and C7-H | The N1-ethyl group is spatially proximal to C7-H. The N2-ethyl is distant from C7-H. |
| Carbon-13 | C3 signal typically ~120-130 ppm | C3 signal typically shifted | C3 environment changes significantly between benzenoid (N1) and quinoid (N2) forms. |
Critical Note: Since you are working with 3-bromoindazole , the diagnostic C3-H singlet (usually around 8.0 ppm) is absent. You must rely on the N-methylene shift and the C7-H interaction.
Module 2: Separation Protocols
Protocol A: Flash Column Chromatography (Standard)
The most common separation method relies on the polarity difference between the benzenoid (N1) and quinoid (N2) forms.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Elution Order:
-
N1-Isomer (First Fraction): Less polar due to benzenoid character.
-
N2-Isomer (Second Fraction): More polar due to larger dipole moment (quinoid resonance contribution).
-
-
Recommended Solvent Systems:
-
Initial Screen: 5% Ethyl Acetate in Hexanes.
-
Optimization: If
, switch to Toluene/Ethyl Acetate (9:1) or DCM/Hexane . Toluene often provides better selectivity for indazoles than simple alkane chains due to - interactions.
-
Protocol B: Selective Crystallization
If chromatography is difficult (overlapping spots), exploit physical state differences.
-
N1-isomers are often oils or low-melting solids.
-
N2-isomers frequently have higher melting points and may crystallize out of non-polar solvents.
-
Procedure: Dissolve the crude mixture in minimal hot Hexane or Pentane (with a drop of DCM if needed). Cool to -20°C. The N2 isomer may precipitate first. Filter and analyze the solid.
Protocol C: Preparative HPLC (Reverse Phase)
For difficult separations or high-purity requirements (>99.5%).
-
Column: C18 (ODS).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Elution Order (Reverse Phase):
-
N2-Isomer (First): More polar, elutes earlier.
-
N1-Isomer (Second): Less polar (more lipophilic), retains longer.
-
Note: This is the inverse of silica chromatography.
-
Module 3: Synthesis Optimization
How do I stop making the wrong isomer?
If your separation is too difficult, adjust the upstream chemistry to favor the desired isomer.
To Favor N1-Ethyl (Thermodynamic)
-
Reagent: Ethyl Halide (Et-I or Et-Br).
-
Base: NaH (Sodium Hydride) or Cs₂CO₃.
-
Solvent: DMF or THF.
-
Conditions: Higher temperatures (60°C+) favor the thermodynamic product. Allowing the reaction to equilibrate ensures the N2 rearranges to the stable N1 form.
To Favor N2-Ethyl (Kinetic)
-
Reagent: Meerwein Salt (Triethyloxonium tetrafluoroborate, Et₃OBF₄).
-
Solvent: DCM or Ethyl Acetate.
-
Conditions: Room temperature or 0°C.
-
Mechanism: Alkylation by oxonium salts is rapid and kinetically controlled, attacking the most nucleophilic nitrogen (often N2) without equilibration.
Visual Workflows
Figure 1: Separation Decision Tree
Use this logic flow to determine the best isolation strategy for your specific mixture ratio.
Caption: Decision matrix for isolating N1/N2 isomers based on Rf difference and physical state.
Figure 2: Regioselectivity Pathway
Understanding the mechanism helps in controlling the ratio.
Caption: Kinetic vs. Thermodynamic pathways. N2 forms faster but can isomerize to N1 under thermodynamic conditions.[1]
Troubleshooting & FAQs
Q: I see three spots on my TLC. What is the third one? A: If you are using a strong base like NaH, the third spot (usually very non-polar, near the solvent front) could be the dialkylated salt (quaternary ammonium) if excess alkyl halide was used, or potentially a C-alkylated byproduct if the C3 bromine was displaced (less likely under mild conditions). However, check your starting material; 3-bromoindazole can sometimes debrominate to indazole if exposed to harsh reducing conditions.
Q: My N1 isomer is an oil and won't solidify. Is it impure? A: Not necessarily. N1-ethyl-3-bromoindazole has low symmetry and weak intermolecular forces, often resulting in an oil at room temperature. Verify purity via 1H NMR. If you require a solid for storage, consider forming a salt (e.g., HCl or Picrate), though the low basicity of the 3-bromo variant may make this challenging.
Q: Can I distinguish them using UV-Vis?
A: Yes, but it is subtle. The N1 isomer (benzenoid) typically has a UV absorption maximum (
References
-
Cheung, K. M., et al. (2005). "Regioselective alkylation of indazoles." Tetrahedron, 61(33), 7860-7865.
-
Luo, G., et al. (2006). "Regioselective synthesis of N2-substituted indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.
-
Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1902–1914.
-
Jaffari, H., et al. (2016). "Tautomerism and N-alkylation of indazoles: A computed approach." Journal of Heterocyclic Chemistry, 53(2), 435-442.
Sources
Minimizing debromination side reactions during cross-coupling
Ticket Category: Side Reaction Suppression (Debromination/Hydrodehalogenation)
Status: OPEN Assigned Specialist: Senior Application Scientist, Catalysis Group Priority: High (impacting yield and purity profiles)
Mission Statement
Welcome to the Catalysis Technical Support Center. You are likely here because your aryl bromide starting material (
This guide treats your reaction as a competable system . We will identify the hydride source, block the pathway, and accelerate the desired reductive elimination.
Diagnostic Logic (Interactive Module)
Before changing reagents, confirm the diagnosis. Use this logic flow to distinguish between catalyst deactivation, inhibition, and active hydrodehalogenation.
Figure 1: Diagnostic logic tree to isolate hydrodehalogenation from other failure modes.
The Knowledge Base: Mechanics of Failure
To fix the problem, you must understand the "Enemy": The Palladium-Hydride (L-Pd-H) Species .
In a standard cross-coupling cycle, your oxidative addition complex (
The Three Hydride Vectors
-
The Solvent Vector (Common in Suzuki): Primary and secondary alcohols (EtOH, iPrOH) undergo
-hydride elimination when coordinated to Pd, turning your solvent into a reductant. -
The Base Vector: Alkoxide bases (e.g.,
, ) possess -hydrogens. If transmetallation is slow, the base coordinates, eliminates a hydride, and reduces your aryl ring. -
The Substrate Vector (Common in Buchwald): Aliphatic amines with
-hydrogens can act as reducing agents if the reductive elimination of the C-N bond is slower than the -hydride elimination.
Figure 2: The mechanistic divergence.[1] Path A leads to cross-coupling; Path B leads to hydrodehalogenation via a Pd-H intermediate.
Troubleshooting Protocols
Protocol A: The "Anhydrous Shift" (Suzuki-Miyaura)
-
Scenario: You are using
or with Carbonate bases in Ethanol/Water or DMF. You see significant Ar-H formation. -
The Fix: Eliminate the hydride source (alcohol) and switch to a base that cannot donate hydrides.
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Solvent | Ethanol, Isopropanol, DMF | Toluene , 1,4-Dioxane , or 2-MeTHF | Removes solvent-based hydride sources. |
| Base | NaOEt, NaOiPr, NaOtBu | K3PO4 , Cs2CO3 , KF | Inorganic bases lack |
| Water | High volume (1:1) | Controlled (4:1 or 10:1) | Essential for inorganic base solubility but minimized to prevent protodehalogenation. |
Step-by-Step Implementation:
-
Solvent Swap: Switch to Toluene/Water (4:1 ratio).
-
Base Swap: Use Potassium Phosphate Tribasic (
). It acts as a proton shuttle without acting as a hydride donor. -
Degassing: Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd(Ar) species "waiting" for a partner, increasing the chance of reduction. Sparge vigorously with Argon for 15 minutes.
Protocol B: The "Ligand Overhaul" (Buchwald-Hartwig)
-
Scenario: Coupling a primary amine or an electron-poor aryl bromide. The amine acts as a reductant, or the reaction is too slow.
-
The Fix: Accelerate Reductive Elimination (RE). If RE is faster than
-hydride elimination, you win.
Recommended Ligand Systems:
-
BrettPhos / RuPhos: For primary amines. These bulky, electron-rich dialkylbiaryl phosphines promote extremely fast reductive elimination [1].
-
BippyPhos: Specifically designed to prevent
-hydride elimination in challenging substrates [2].
The "Self-Validating" Experiment: To confirm the ligand is the solution, run two parallel reactions:
-
Control: Standard Ligand (e.g., BINAP or PPh3).
-
Test: XPhos or RuPhos (1:1 Pd:Ligand ratio for precatalysts).
-
Success Metric: The ratio of Product:(Ar-H) should increase by >5x in the Test reaction.
Frequently Asked Questions (FAQ)
Q: Why does my reaction work on 50mg but fails (mostly reduction) on 50g? A: This is usually a mixing and concentration issue . On a larger scale, mass transfer limitations can starve the Pd-catalyst of the boronic acid/amine coupling partner. If the Pd(Ar) species sits idle waiting for a partner, it will find a hydride source eventually.
-
Action: Increase agitation speed (RPM). Ensure the coupling partner is in slight excess (1.2 - 1.5 equiv) to keep the catalytic cycle moving forward.
Q: Can I just add more catalyst? A: No. Adding more catalyst often increases the absolute amount of reduced byproduct because you are generating more active Pd species that can access the hydride pathway. Instead, increase the activity of the catalyst (better ligand) or the concentration of the reactants.
Q: I must use an alkoxide base (e.g., NaOtBu) for my Buchwald coupling. How do I stop reduction?
A: Use NaOtBu in a non-polar solvent like Toluene rather than THF. If reduction persists, switch to LiHMDS or NaHMDS . Silylamides are bulky and less prone to
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Crawford, S. M., et al. (2012). "BippyPhos: A Single Ligand with Unprecedented Scope in the Buchwald–Hartwig Amination." Chemistry – A European Journal. Link
-
Navarro, O., et al. (2004).[2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
Sources
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 3-Bromo-2-ethyl-2H-indazole
Ticket ID: IND-Br-002 Status: Open Subject: Separation of N2-ethyl regioisomer from N1-ethyl impurity via Silica Gel Chromatography Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
The Core Challenge: The purification of 3-Bromo-2-ethyl-2H-indazole is primarily a problem of regioisomer separation . When alkylating 3-bromoindazole, you almost invariably generate two isomers:
-
Target (N2-Ethyl): this compound (Kinetic or Directed Product).
-
Impurity (N1-Ethyl): 3-Bromo-1-ethyl-1H-indazole (Thermodynamic Product).
The Separation Physics:
On standard Silica Gel 60 (Normal Phase), the N1-isomer generally elutes first (higher
Quick Diagnostic Checklist:
Pre-Purification Diagnostics (The "Map")
Before packing the column, you must define the separation window (
Optimized TLC Method
-
Stationary Phase: Silica Gel 60
plates. -
Mobile Phase: Start with 10% Ethyl Acetate (EtOAc) in Hexanes .
-
Visualization: UV (254 nm).[1] The bromine atom provides excellent UV absorbance.
Interpretation Table:
| Observation | Diagnosis | Action |
| Excellent Separation | Use Isocratic elution (e.g., 10% EtOAc). | |
| Difficult Separation | Use Gradient elution (Start 0% | |
| Streaking | Basic Nitrogen Interaction | Add 1% Triethylamine (TEA) to mobile phase. |
| One Spot | Co-elution or High Selectivity | Run 2D TLC or check NMR of crude. |
The Purification Protocol (Step-by-Step)
Workflow Diagram
Figure 1: Standard workflow for the purification of halo-indazoles.
Detailed Methodology
Step 1: Column Packing
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Ratio: Use 50:1 silica-to-crude mass ratio. (e.g., for 1g crude, use 50g silica). Why? Isomer separation requires high theoretical plate counts.
-
Slurry Method: Slurry silica in 100% Hexanes . Pour into the column and pack under pressure to remove air bubbles.
Step 2: Sample Loading (Critical)
-
Preferred: Dry Loading . Dissolve crude in minimal DCM, add Celite or Silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder.
-
Reasoning: Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that drags the compound down the column before the gradient starts.
Step 3: Gradient Elution Strategy
Run the column using the following gradient profile (Volume based on Column Volumes, CV):
| Phase | Solvent Composition | Purpose |
| Equilibration | 100% Hexane (2 CV) | Stabilize the bed. |
| Elution A | 0% | Elute non-polar impurities (e.g., unreacted alkyl halides). |
| Elution B | 5% | Separation Zone. N1-isomer usually elutes here. |
| Elution C | 15% | Target Zone. N2-isomer (Target) usually elutes here. |
| Flush | 100% EtOAc (2 CV) | Remove polar baseline junk. |
Troubleshooting & FAQs
Q1: My spots are streaking/tailing. What is happening?
Cause: The nitrogen at position 1 (in the N2-ethyl target) or position 2 (in the N1-ethyl impurity) has a lone pair that can hydrogen bond with the acidic silanols of the silica gel. Solution:
-
The Modifier: Add 1% Triethylamine (TEA) to your Hexane/EtOAc solvent system.
-
The Flush: Pre-flush the column with the TEA-containing solvent to neutralize acidic sites before loading.
Q2: I see three spots. What is the third one?
Analysis:
-
Spot 1 (High Rf): Likely 3-Bromo-1-ethyl-1H-indazole (N1 isomer).
-
Spot 2 (Mid Rf): Likely This compound (Target N2 isomer).
-
Spot 3 (Low Rf): Likely Unreacted 3-Bromoindazole (N-H free) or Over-alkylation (Quaternary salt, stays on baseline). Action: Use the gradient described above.[2] The unreacted starting material is significantly more polar (due to the N-H bond) and will elute much later.
Q3: The isomers are co-eluting (Mixed Fractions). How do I save them?
Protocol:
-
Collect the pure "front" fractions (N1) and pure "back" fractions (N2) separately.
-
Combine the Mixed Fractions in the middle.
-
Recycle: Do not re-run on the same column. Switch selectivity.
-
Option A: Use DCM / Methanol (99:1) instead of Hex/EtOAc.
-
Option B: Use Toluene / Acetone . The
- interactions of Toluene with the indazole core can alter the separation factor ( ).
-
Q4: Is the bromine atom stable on silica?
Risk: Generally yes, but prolonged exposure to acidic silica and light can cause debromination or oxidation. Mitigation:
-
Wrap the column in aluminum foil during the run.
-
Do not leave the compound on the column overnight. Flush it off immediately.
Validation: Proving the Structure
You cannot rely on
Logic Flow for Structure Confirmation:
Figure 2: NMR logic for distinguishing N1 vs N2 ethyl indazoles.
-
N1-Ethyl (Impurity): The Ethyl
protons are spatially close to the C7-H (aromatic proton). You will see a Strong NOE signal . -
N2-Ethyl (Target): The Ethyl
protons are far from C7-H and C4-H. The C3 position is blocked by Bromine. Therefore, you will see NO NOE signal to the aromatic ring protons (or a very weak one to C3 if it were H, but it's Br).
References
-
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Explains the thermodynamic vs kinetic preference and steric influence of C3-substituents).
-
Clemens, J., et al. (2022).[3][4] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3][4][5] Synthesis, 54, 3215-3226.[3][4] (Authoritative protocol for N2-selective synthesis and purification).
-
University of Rochester. Troubleshooting Flash Column Chromatography. (General guide for streaking and silica interactions).
-
Organic Chemistry Portal. Synthesis of 2H-Indazoles. (Compilation of synthetic routes and separation logic).
Sources
Troubleshooting low yields in 3-Bromo-2-ethyl-2H-indazole synthesis
Status: Operational Ticket ID: IND-Br-Et-002 Subject: Troubleshooting Low Yields & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Route-First" Philosophy
Low yields in the synthesis of 3-Bromo-2-ethyl-2H-indazole are rarely due to technique errors in isolation. They are almost exclusively caused by regiochemical failure (N1- vs. N2-alkylation) or sequencing errors (Bromination vs. Alkylation order).
The 2H-indazole tautomer is thermodynamically less stable than the 1H-form. Standard alkylation conditions (Alkyl halide + Base) will predominantly yield the N1-isomer (unwanted), often in a 70:30 or 90:10 ratio, decimating your yield of the desired N2-product before purification even begins.
This guide prioritizes Route Redesign over simple optimization, followed by specific troubleshooting for the chosen pathway.
Module 1: Critical Decision Tree (Route Selection)
Before troubleshooting specific steps, verify you are using the High-Fidelity Sequence (Route B) .
Figure 1: Synthetic decision tree. Route A suffers from thermodynamic bias toward N1-alkylation. Route B leverages kinetic control to establish the N2-ethyl group first, followed by high-yield bromination.
Module 2: Troubleshooting N2-Ethylation (The Bottleneck)
User Issue: "I am using Ethyl Iodide and K2CO3 in DMF, but I am isolating mostly the N1-ethyl isomer."
Root Cause Analysis
Indazole exists in a tautomeric equilibrium favoring the 1H-form. Under basic conditions (NaH, K2CO3), the deprotonated indazolyl anion attacks the alkyl halide. The N1 nitrogen is more nucleophilic in the thermodynamic sense, leading to N1-alkylation.
Corrective Protocols
Option A: The Mitsunobu Protocol (Moderate N2 Selectivity)
This method uses steric bulk and the specific mechanism of the betaine intermediate to favor N2.
-
Reagents: Indazole, Ethanol (1.5 eq), PPh3 (1.5 eq), DEAD or DIAD (1.5 eq).
-
Solvent: THF or Toluene (0°C to RT).
-
Why it works: The protonated N-P betaine intermediate interacts with the indazole, often directing alkylation to the N2 position due to steric clashes at N1 during the transition state [1].
Option B: The Imidate/Acid Protocol (High N2 Selectivity)
Recommended for highest purity. Recent breakthroughs utilize acid-catalyzed alkylation with trichloroacetimidates.
-
Reagents: Indazole, Ethyl 2,2,2-trichloroacetimidate (1.2 eq), TfOH (0.1 eq) or TMSOTf.
-
Solvent: DCM or Toluene.
-
Expected Ratio: >20:1 (N2:N1).[3]
-
Mechanism: The reaction proceeds via an activated imidate intermediate that favors the kinetic N2 attack, avoiding the thermodynamic sink of the N1-anion [2].
Data Comparison: Alkylation Conditions
| Method | Reagents | Major Product | N2:N1 Ratio | Yield (Isolated N2) |
| Standard Base | EtI, K2CO3, DMF | N1-Ethyl | 1 : 4 | < 20% |
| Strong Base | EtI, NaH, THF | N1-Ethyl | 1 : 9 | < 10% |
| Mitsunobu | EtOH, PPh3, DEAD | N2-Ethyl | 2.5 : 1 | ~55% |
| Acid/Imidate | Ethyl Imidate, TfOH | N2-Ethyl | > 20 : 1 | > 85% |
Module 3: Troubleshooting Bromination (C3 Functionalization)
User Issue: "I have pure 2-ethylindazole, but bromination is giving me low conversion or poly-brominated byproducts."
Root Cause Analysis
-
Low Conversion: 2-alkylindazoles are electron-rich. If using Br2, the reaction might be messy.[4]
-
Poly-bromination: Over-reaction at C5 or C7 occurs if the reagent is in large excess or temperature is uncontrolled.
Optimized Protocol: NBS in Acetonitrile
Using N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.
Step-by-Step:
-
Dissolution: Dissolve 2-ethyl-2H-indazole (1.0 eq) in MeCN (0.1 M).
-
Addition: Add NBS (1.05 eq) portion-wise at 0°C. Do not dump it all at once.
-
Reaction: Allow to warm to RT. Monitor by LCMS.[5]
-
Checkpoint: Reaction is typically complete in 1–2 hours.
-
-
Quench: Add 10% Na2S2O3 (aq) to quench excess bromine.
-
Workup: Extract with EtOAc.
-
Why this works: The 2-ethyl group activates the C3 position specifically. C3 is the most electron-rich site in the 2-alkylindazole system, making this substitution highly selective compared to the benzene ring positions (C4-C7) [3].
Module 4: Purification & Isolation FAQs
Q: I still have a mixture of N1 and N2 isomers. How do I separate them? A: If you used the Standard Base method and are stuck with a mixture:
-
Flash Chromatography: N1-alkyl indazoles are typically less polar (higher Rf) than N2-alkyl indazoles on Silica gel (Hexane/EtOAc).
-
Salt Formation: 2-Alkyl indazoles are generally more basic than 1-Alkyl indazoles.
-
Technique: Dissolve the mixture in non-polar solvent (Ether/Hexane). Bubble dry HCl gas or add HCl/Dioxane. The 2-ethyl indazole HCl salt often precipitates out, while the N1-isomer remains in solution.
-
Q: Why not brominate first (3-bromoindazole) and then ethylate? A: You can, but you fight the same regioselectivity battle with an added penalty: 3-bromoindazole is less nucleophilic. Furthermore, the "Imidate/Acid" method (Option B above) works best on the parent indazole. If you must alkylate 3-bromoindazole, use Meerwein's salt (Et3O+ BF4-) in DCM; this electrophile is extremely reactive and favors the kinetic N2 position more than alkyl halides do [4].
References
-
Regioselective N-Alkylation (Mitsunobu)
-
High Selectivity N2-Alkylation (Imidate/TfOH)
-
Bromination of 2-Substituted Indazoles
-
General Indazole Reactivity
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Bromoindazole Coupling Optimization
Mission Statement: To provide researchers with high-fidelity troubleshooting and optimization protocols for palladium-catalyzed cross-coupling of 3-bromoindazoles. This guide focuses on overcoming the specific electronic and steric challenges posed by the indazole core to minimize catalyst loading while maximizing turnover frequency (TOF).
Module 1: The Mechanistic "Why"
The Indazole Trap: Why Standard Protocols Fail
Before optimizing catalyst load, you must understand the primary failure mode. 3-Bromoindazole presents a unique "dual-threat" to palladium catalysts:
-
The Acidic N-H (pKa ~14): In basic coupling conditions, the indazole deprotonates. The resulting anion is an ambident nucleophile (N1/N2) that aggressively binds to electrophilic Pd(II) species.
-
The "Off-Cycle" Resting State: Unlike simple aryl bromides, the indazole nitrogen (especially if unprotected) coordinates to the Palladium center, forming a stable, catalytically inactive
- or -complex. This removes active catalyst from the cycle, necessitating high loadings (5–10 mol%) to force the reaction to completion.
Key Insight: To lower catalyst load (<1 mol%), you must either protect the nitrogen or use bulky, electron-rich ligands (Buchwald Type) that sterically prevent N-coordination.
Module 2: Decision Matrix & Workflow
Figure 1: Experimental Design Strategy Follow this logic flow to select the optimal starting conditions for your substrate.
Caption: Decision tree for selecting catalyst/ligand systems based on N-protection status to minimize catalyst poisoning.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at ~40-50% Conversion
User Question: "I am running a Suzuki coupling on unprotected 3-bromoindazole using
Technical Diagnosis:
You are experiencing catalyst poisoning .[1] The
The Fix:
-
Switch Ligands: Abandon
. Switch to XPhos or SPhos . These biaryl monophosphine ligands create a "roof" over the Pd center, allowing oxidative addition of the C-Br bond while sterically blocking the N-coordination [1]. -
Increase Temperature: If your substrate allows, run at 100°C. Higher thermal energy promotes ligand dissociation from the "dead" complexes, re-entering the active cycle [2].
-
Protocol:
-
Pre-catalyst: XPhos Pd G3 or G4 (1-2 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base:
(3.0 equiv).
-
Issue 2: The "Dehalogenation" Nightmare
User Question: "I see the disappearance of 3-bromoindazole, but instead of the coupled product, I am isolating simple indazole (H at C3). What is happening?"
Technical Diagnosis:
This is protodehalogenation (hydrodehalogenation). It occurs when the transmetallation step is slower than the
The Fix:
-
Remove Proton Sources: If you are using Ethanol or Isopropanol, stop. Switch to anhydrous Toluene or THF .
-
Check Your Base: Carbonate bases in alcohols can promote this pathway. Switch to anhydrous
or CsF . -
Boost Transmetallation: The boronic acid might be sluggish. Add water (degassed, 5% v/v) if using non-protic solvents, as a small amount of water is mechanistically required to form the active boronate species without acting as a bulk hydrogen source [3].
Issue 3: Regioselectivity (N1 vs C3)
User Question: "I am trying to do a Buchwald-Hartwig amination at C3, but I'm getting N-arylation at N1 instead."
Technical Diagnosis: The N-H bond is significantly more acidic and nucleophilic than the C-Br bond is electrophilic in the presence of base. Under Buchwald conditions, N-arylation is kinetically favored if the catalyst is not highly specific for oxidative addition at C-Br.
The Fix:
-
Protect the Nitrogen: This is the only 100% reliable fix. Use a THP (Tetrahydropyranyl) or SEM group. It blocks N1, forcing the Pd to react at C3.
-
Ligand Control: If you must work unprotected, use BrettPhos or RuPhos . These are specifically tuned for C-N coupling at halides, but N1-arylation will remain a major competitor [4].
Module 4: Optimization Protocols
Protocol A: Low-Load Suzuki Coupling (Protected Substrates)
Target: 0.1 – 0.5 mol% Pd loading.
Rationale: With N1 blocked (e.g., N-Boc or N-SEM), the catalyst poisoning pathway is eliminated. We can use highly active precatalysts.[2]
| Component | Recommendation | Notes |
| Catalyst | XPhos Pd G4 or Pd(OAc)2 + SPhos | G4 precatalysts activate rapidly at RT. |
| Loading | Start at 0.5 mol% . Titrate down to 0.1 mol%. | If stalling occurs <0.1%, trace oxygen is likely the culprit, not the catalyst turnover. |
| Base | Superior to carbonates for heteroaryl couplings. | |
| Solvent | THF/Water (10:1) | Biphasic systems often accelerate transmetallation. |
Protocol B: "Survival" Mode (Unprotected Substrates)
Target: 2.0 – 5.0 mol% Pd loading.
Rationale: We accept some catalyst death due to N-coordination. We use excess ligand and heat to compensate.
-
Catalyst System:
(2 mol%) + XPhos (4-6 mol%).-
Note: The Ligand:Pd ratio of 2:1 or 3:1 is crucial here. Excess ligand shifts the equilibrium away from the Pd-Indazole "dead" complex.
-
-
Base:
or (aqueous). Avoid strong alkoxides. -
Temperature: 80–100°C. Do not run at room temperature; the energy barrier to break the Pd-N bond is too high.
Module 5: Mechanistic Visualization
Figure 2: The Catalytic Cycle & Inhibition Pathway Understanding the competition between the Productive Cycle (Green) and the Inhibition Cycle (Red).
Caption: The catalytic cycle showing the competitive inhibition (red path) where the indazole nitrogen binds to the Palladium oxidative addition complex.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[3] Chemical Science, 2, 27-50.[3]
Sources
Technical Support Center: Solvent Effects on 2H-Indazole Stability
Topic: Solvent-Mediated Stability & Regiocontrol of 2H-Indazole Derivatives
Status: Operational | Tier: Level 3 (Senior Research Support)
Introduction: The 2H-Indazole Challenge
Welcome to the technical support hub for indazole chemistry. As a researcher, you likely face a thermodynamic battle: 1H-indazole is energetically favored over 2H-indazole by approximately 2.3 – 4.5 kcal/mol in the gas phase and most solvents.
While the 1H-isomer preserves full benzenoid aromaticity, the 2H-isomer (often a quinoid-like structure) is frequently the desired pharmacophore for bioisosteric replacement of purines or specific kinase inhibitors. This guide addresses the two critical failure points in your workflow:
-
Tautomeric Instability: The spontaneous relaxation of unsubstituted 2H-indazoles to 1H-indazoles.
-
Regiochemical Drift: The formation of unwanted N1-alkylated byproducts during the synthesis of N2-substituted derivatives.
Module 1: Diagnostic Hub (Troubleshooting & FAQs)
Q1: My LC-MS shows a single peak, but NMR in DMSO-d6 shows a mixture of species. Is my compound decomposing?
Diagnosis: Likely Fast Prototropic Tautomerism , not decomposition. Technical Insight: In polar aprotic solvents like DMSO, unsubstituted indazoles exist in a dynamic equilibrium. While DMSO generally favors the 1H-form due to its high dielectric constant, it can also disrupt intermolecular hydrogen bond dimers that might otherwise stabilize the 2H-form in the solid state. Action Plan:
-
Switch Solvents: Run the NMR in a non-polar, aprotic solvent like CDCl3 or CD2Cl2 . Recent studies indicate that 2H-tautomers can be stabilized in these solvents via intermolecular H-bonding dimers or intramolecular H-bonds (if C3-substituents are present).[1][2][3]
-
Temperature Check: Lower the probe temperature to -40°C. This slows the proton transfer rate (
), potentially resolving the averaged signals into distinct tautomeric peaks.
Q2: I synthesized an N2-alkyl indazole, but after acidic workup, the yield dropped and I see N1-isomer. Why?
Diagnosis: Acid-Catalyzed Isomerization (The "Walk" Mechanism). Technical Insight: N2-substituted indazoles are kinetically stable but thermodynamically less stable than N1-isomers. Under acidic conditions (or high heat), the N2-substituent can migrate to the N1 position via an intermolecular mechanism (cleavage and re-alkylation) or an intramolecular "walk" mechanism, especially if the substituent is a labile group (e.g., acyl, specific benzyls). Action Plan:
-
Neutralize Immediately: Quench reactions with mild buffers (NaHCO3) rather than strong acids (HCl).
-
Avoid Protic Solvents: Do not recrystallize N2-derivatives from hot alcohols (MeOH/EtOH) if the substituent is potentially labile; use ACN or Toluene/Hexane mixtures.
Q3: Why does my alkylation reaction in DMF give 80% N1-product?
Diagnosis: Thermodynamic Control via Solvent Polarity.
Technical Insight: DMF is a polar aprotic solvent that solvates cations (Na+, Cs+) well, leaving the indazole anion "naked." The charge density of the indazole anion is delocalized, but the N1 position is often more nucleophilic under thermodynamic control. Furthermore,
-
Switch to Non-Polar Solvents: Use non-polar solvents (Toluene, DCM) to favor contact ion pairs . This often directs alkylation to the N2 position due to coordination with the metal cation or steric shielding of N1.
Module 2: The Solvent Matrix
The following table summarizes how solvent properties dictate the stability and formation of the 2H-species.
| Solvent Class | Representative Solvents | Effect on Tautomerism (Unsubstituted) | Effect on Alkylation (N-Substitution) | Mechanism of Action |
| Non-Polar Aprotic | Toluene, Benzene, Hexane | Stabilizes 2H (Relative) | Favors N2-Alkylation | Promotes contact ion pairs; minimizes dielectric stabilization of the N1-polar transition state. |
| Polar Aprotic | DMSO, DMF, DMAc | Favors 1H (Strongly) | Favors N1-Alkylation | Solvates cations, creating "naked" anions that react at the thermodynamically preferred N1 site. |
| Chlorinated | DCM, Chloroform, DCE | Variable (Substituent Dependent) | Mixed / N2-Favored | Can stabilize 2H via intramolecular H-bonding if C3-carbonyls are present (Sigalov et al.). |
| Protic | Methanol, Ethanol, Water | Catalyzes Isomerization | Avoid | Facilitates rapid proton transfer; disrupts H-bond networks that stabilize 2H dimers. |
Module 3: Experimental Protocols
Protocol A: High-Selectivity N2-Alkylation (The "Imidate" Route)
Context: This method avoids the thermodynamic N1-trap by using a specific electrophile and solvent system that favors the N2-kinetic pathway.
Reagents:
-
Electrophile: Alkyl 2,2,2-trichloroacetimidate (R-O-C(=NH)CCl3).
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF3·OEt2.
-
Solvent: Dichloromethane (DCM) or Toluene (Critical: Anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve the 1H-indazole (1.0 equiv) in anhydrous DCM (0.1 M concentration). Note: Do not use THF or DMF.
-
Activation: Add the alkyl trichloroacetimidate (1.2 – 1.5 equiv).
-
Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise.
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS.
-
Checkpoint: If N1 byproduct appears (>5%), lower temperature to -10°C.
-
-
Quench: Quench with saturated aqueous NaHCO3.
-
Purification: Extract with DCM. Flash chromatography on silica (neutralized with 1% Et3N to prevent acid-catalyzed isomerization on the column).
Why this works: The reaction proceeds via an
Protocol B: Stabilizing 2H-Tautomers for NMR Analysis
Context: You need to prove you have the 2H-tautomer of a 3-substituted indazole.
-
Solvent Choice: Use CDCl3 or CD2Cl2 (dried over molecular sieves). Avoid DMSO-d6.
-
Concentration: Prepare a concentrated sample (>20 mg/mL).
-
Reason: High concentration promotes the formation of centrosymmetric dimers (2H...2H), which are energetically more stable than 1H-monomers in non-polar media (Sigalov et al., 2019).
-
-
Acquisition: Acquire 1H NMR at 298K.
-
Signature Signal: Look for a downfield NH shift (>10 ppm) indicating H-bonding, or distinct C3-substituent splitting patterns different from the 1H-standard.
-
Module 4: Visualization & Logic Pathways
Diagram 1: The Thermodynamic Landscape
This diagram illustrates the energy barrier researchers must overcome. The "Solvent Bridge" represents how non-polar solvents lower the activation energy (
Caption: Energy landscape of Indazole tautomerism. Polar solvents accelerate relaxation to the 1H form, while non-polar solvents can kinetically trap the 2H form.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to select the correct solvent system for your synthesis.
Caption: Decision matrix for solvent selection based on steric constraints and desired regioselectivity.
References
-
Sigalov, M. V., et al. (2019).[2] "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry. Link
-
Dong, L., et al. (2022).[10] "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi AppTec / Pfizer Research. Link
-
Genung, N. E., et al. (2014).[11] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. Link
- Katritzky, A. R., et al. (2000). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Classic Reference for Tautomeric Constants).
-
Luo, G., et al. (2018). "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." The Journal of Organic Chemistry. Link[12]
Sources
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Definitive Characterization Guide: 3-Bromo-2-ethyl-2H-indazole
Topic: 1H NMR Characterization of 3-Bromo-2-ethyl-2H-indazole Content Type: Publish Comparison Guide
Executive Summary
The characterization of This compound presents a classic but critical regiochemical challenge in heterocyclic chemistry: distinguishing the kinetically favored N2-ethyl isomer (the Target) from the thermodynamically stable N1-ethyl alternative (the Impurity/Isomer).
In drug development, the specific position of the alkyl group on the indazole core drastically alters the pharmacophore's electronic distribution and binding affinity. Misidentification of the N1 vs. N2 isomer is a common source of attrition in early-stage SAR (Structure-Activity Relationship) studies.
This guide provides an objective, data-driven comparison of the target product against its primary isomer, backed by a self-validating NMR protocol designed to ensure structural certainty.
Part 1: Comparative Analysis (Target vs. Alternative)
The primary alternative to the target compound is 3-Bromo-1-ethyl-1H-indazole . Both are often formed during the alkylation of 3-bromoindazole, necessitating rigorous differentiation.
1.1 The Core Distinction: Electronic & Structural
-
Target (2H-Indazole): Possesses a quinonoid resonance contribution. The N2-alkylation locks the system into a specific electronic state where the N2-ethyl group is deshielded relative to the N1 isomer.
-
Alternative (1H-Indazole): Possesses a benzenoid structure.[1] This is the aromatic ground state, typically making the N1-isomer the major product in non-selective alkylations.
1.2 1H NMR Data Comparison Table
The following table contrasts the diagnostic signals. Note the characteristic downfield shift of the methylene quartet in the target (2H) isomer.
| Feature | Target: this compound | Alternative: 3-Bromo-1-ethyl-1H-indazole | Differentiation Logic |
| N-CH₂ (Quartet) | δ 4.60 – 4.75 ppm | δ 4.35 – 4.45 ppm | The N2-position is more electron-deficient (deshielded), causing a +0.2–0.3 ppm downfield shift compared to N1. |
| Ethyl CH₃ (Triplet) | δ 1.60 – 1.68 ppm | δ 1.45 – 1.55 ppm | The terminal methyl follows the same deshielding trend but with a smaller magnitude (Δδ ~0.1 ppm). |
| Aromatic H7 | No NOE correlation to Ethyl | Strong NOE correlation to Ethyl | Critical Validation Point. In the 1H-isomer, the ethyl group is spatially proximal to the benzene ring proton (H7). |
| C3-Position | Substituted (Br) | Substituted (Br) | Absence of the diagnostic H3 singlet (typically ~8.0 ppm in non-brominated precursors) confirms bromination in both cases. |
Analyst Note: If your spectrum shows a quartet at 4.40 ppm, you likely have the N1-isomer, regardless of your synthesis intent. If you see two quartets, you have a mixture.
Part 2: The Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol uses a "Triangulation Method" where three separate pieces of evidence must converge to confirm the structure.
Step 1: Sample Preparation (Standardized)
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this characterization because it minimizes viscosity-induced broadening, allowing for sharper coupling resolution.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Step 2: 1H NMR Acquisition
-
Pulse Sequence: Standard zg30 (Bruker) or equivalent.
-
Scans: 16 scans minimum.
-
Analysis: Integrate the quartet at ~4.6-4.7 ppm. If the integral is < 2H relative to the aromatic protons, check for the N1-isomer quartet at ~4.4 ppm.
Step 3: The "Kill Step" – NOESY / ROESY Validation
This is the definitive test to rule out the N1 alternative.
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Mixing Time: 500 ms.
-
Observation:
-
Look for Cross-Peaks: Examine the intersection of the N-CH₂ quartet and the Aromatic Region (7.0–8.0 ppm) .
-
Interpretation:
-
Positive Cross-Peak (Interaction): Indicates the Ethyl group is close to H7 . This confirms the N1-Isomer (Alternative) .
-
No Cross-Peak (Silence): Indicates the Ethyl group is pointing away from the benzene ring. This supports the N2-Isomer (Target) .
-
-
Step 4: HMBC Confirmation (The Gold Standard)
For absolute certainty (required for regulatory filing), run a 1H-13C HMBC.
-
Target (N2-Ethyl): The N-CH₂ protons will show a strong 3-bond correlation to C3 (the carbon bearing the Bromine).
-
Alternative (N1-Ethyl): The N-CH₂ protons will show a strong 3-bond correlation to C7a (the bridgehead carbon).
Part 3: Visualization of Decision Logic
The following diagram illustrates the logical workflow for assigning the regiochemistry of 3-bromoindazoles.
Figure 1: Decision tree for distinguishing N1 vs. N2 regioisomers in 3-bromoindazoles using NMR observables.
Part 4: Synthesis & Mechanism Context
Understanding why you have a mixture is crucial for process optimization.
-
Direct Alkylation: Reaction of 3-bromoindazole with ethyl iodide/bromide in the presence of simple bases (e.g., K₂CO₃) typically yields a mixture favoring the N1-isomer (approx. 60:40 or 70:30 ratio).
-
Target Synthesis Strategy: To selectively obtain the This compound , researchers often employ:
-
Meerwein Salts: Alkylation with triethyloxonium tetrafluoroborate (Et₃O·BF₄) often favors the N2 position due to kinetic control.
-
Specific Bases: Use of weaker bases or specific solvent systems (e.g., Ethyl Acetate) can shift the ratio toward N2, though chromatographic separation is almost always required.
-
References
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[2][3] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][3] Synthesis, 54, 3215-3226.[2][3]
-
Luo, G., Chen, L., & Dubé, P. (2011). Regioselective Synthesis of 2-Substituted Indazoles. The Journal of Organic Chemistry, 76(16), 6814–6819.
-
Gaonkar, S. L., & Kikkeri, S. (2019). Indazole derivatives: A review of their synthesis and biological activity. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Reich, H. J. (2024). Structure Determination Using NMR: NOE and ROE. University of Wisconsin-Madison.
Sources
Distinguishing N1 vs. N2 Alkylated Indazoles by NOESY NMR
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists
Executive Summary
The alkylation of indazoles is a pivotal step in the synthesis of kinase inhibitors and other bioactive heterocycles. However, the ambident nucleophilicity of the indazole ring often yields a mixture of N1- and N2-alkylated regioisomers. Distinguishing these isomers is critical, as they possess vastly different pharmacological profiles.
While 1D
This guide details the mechanistic basis, experimental protocols, and data interpretation logic required to conclusively distinguish N1 from N2 isomers.
The Regioselectivity Challenge
Indazole exists in a tautomeric equilibrium.[1] Upon alkylation (e.g., using alkyl halides and bases like
-
N1-Alkylation (Thermodynamic): Generally favored sterically and thermodynamically. The alkyl group is adjacent to the benzene ring (C7 position).
-
N2-Alkylation (Kinetic): Often favored under specific kinetic conditions or by directing groups. The alkyl group is adjacent to the pyrazole C3 position.
Why 1D NMR is Insufficient:
-
Proton chemical shifts (
) are solvent-dependent.[2] -
While the C3-H proton in N2-isomers typically appears downfield (
8.2–8.5 ppm) compared to N1-isomers ( 7.8–8.1 ppm), this rule fails if the benzene ring bears electron-withdrawing groups (e.g., -NO2, -F).
Mechanistic Basis: The NOE "Lighthouse" Effect
The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between nuclear spins that are spatially close (
The Structural Distinction[3]
-
N1-Isomer: The alkyl group at N1 is spatially proximate to the C7-H (the peri-proton on the benzene ring). It is distant from C3-H.
-
N2-Isomer: The alkyl group at N2 is spatially proximate to the C3-H (the proton on the pyrazole ring). It is distant from C7-H.
Visualization of Logic Flow
The following diagram illustrates the decision logic based on observed NOE correlations.
Figure 1: Decision tree for assigning indazole regiochemistry via NOESY.
Experimental Protocol (Self-Validating)
To ensure trustworthy data, the NOESY experiment must be set up to maximize the NOE signal while minimizing "spin diffusion" (which can cause false positives).
A. Sample Preparation[4][5]
-
Concentration: 5–20 mg of compound in 0.6 mL solvent.
-
Solvent Selection:
-
Preferred:DMSO-d6 . It prevents aggregation and usually separates the aromatic signals (H3 vs H7) better than CDCl3.
-
Alternative: CDCl3 (if solubility permits).
-
-
Degassing: (Optional but recommended for weak signals) Bubble nitrogen through the sample for 2 minutes to remove paramagnetic oxygen, which shortens relaxation times (
).
B. Acquisition Parameters (400–600 MHz)
| Parameter | Setting | Rationale |
| Pulse Sequence | noesygpph (Bruker) or equivalent | Phase-sensitive 2D NOESY with gradient selection. |
| Mixing Time ( | 400–600 ms | CRITICAL. Small molecules (MW < 500) tumble fast. Short mixing times (<200 ms) yield no signal. Long times (>800 ms) cause spin diffusion. |
| Relaxation Delay ( | 2.0 – 3.0 s | Allows aromatic protons to relax; ensures quantitative buildup. |
| Scans (NS) | 8, 16, or 32 | Depends on concentration. Signal-to-noise is vital for seeing weak NOEs. |
| Points (TD) | F2: 2048, F1: 256–512 | Sufficient resolution in the indirect dimension is needed to resolve aromatic multiplets. |
C. Processing
-
Phasing: 2D NOESY spectra must be phased such that the diagonal peaks are negative (usually red/down) and cross-peaks are positive (usually blue/up) for small molecules (positive NOE regime).
-
Note: For medium MW molecules (~1000 Da), the NOE may be near zero.[2] In this case, use ROESY (Mixing time: 200–300 ms).
-
-
Window Function: Apply a sine-bell squared (QSINE) function to improve resolution.
Data Interpretation & Comparison
The following table summarizes the spectral differences expected between the two isomers.
| Feature | N1-Alkylated Indazole | N2-Alkylated Indazole |
| Key NOE Correlation | Alkyl-H | Alkyl-H |
| Geometry | Alkyl group points away from the pyrazole C3. | Alkyl group points toward the pyrazole C3. |
| C3-H Chemical Shift | Typically Shielded (Lower ppm, ~8.0) | Typically Deshielded (Higher ppm, ~8.4)* |
| N1-C typically 48–55 ppm | N2-C typically 53–60 ppm (often slightly downfield) | |
| Elution Order (TLC) | Usually Higher | Usually Lower |
| N1 | N2 |
*Note: The C3-H shift rule is empirical and should be treated as a hint, not proof. NOESY is the proof.
Case Study: Methyl 1H-indazole-3-carboxylate
In a study involving the methylation of indazole-3-carboxylates:
-
Isomer A: Showed an NOE between the
singlet (4.1 ppm) and the aromatic doublet at 7.6 ppm. Assignment: N1-Isomer (Interaction with H7). -
Isomer B: Showed an NOE between the
singlet (4.2 ppm) and the aromatic singlet at 8.3 ppm (if H3 is present) or lack of interaction with the benzene ring. Assignment: N2-Isomer.
Advanced Validation: What if NOESY fails?
If the C7-H and C3-H signals overlap, or if the molecule is fully substituted (no H3 or H7 protons), NOESY cannot be used.
Alternative:
-
N1-Alkylated: The alkyl protons will correlate to a nitrogen (N1) that is typically more shielded (upfield).
-
N2-Alkylated: The alkyl protons will correlate to a nitrogen (N2) that is typically more deshielded (downfield).
-
Requirement: This requires a probe capable of detecting
N at natural abundance (e.g., CryoProbe) or labeled samples.
References
-
Cheung, W. et al. (2005). Regioselective N-alkylation of indazoles.[1][3][6][7][8][9][10][11][12] Validated protocol for separation and identification.
-
(General Reference for context)
-
-
Luo, G. et al. (2006). Regioselectivity in the Alkylation of Indazoles.[1][3][11][12] Detailed discussion on thermodynamic vs kinetic control.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (3rd Edition).
-
Reich, H. J. (2024). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.
-
Stanovnik, B. et al. (1998).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. Stanford University NMR Facility [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromo-2-ethyl-2H-indazole: A Comparative Approach
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SC-XRD), underpins structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth, experience-driven walkthrough of the crystal structure analysis of a novel compound, 3-Bromo-2-ethyl-2H-indazole, and compares its hypothetical structural features with known indazole derivatives.
The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom and an ethyl group at specific positions, as in this compound, can significantly influence its physicochemical properties and biological targets. Therefore, a definitive structural elucidation is crucial.
The Crystallographer's Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. It is a self-validating system where each step's success is predicated on the quality of the preceding one.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Obtaining the Crystal Structure of this compound
This section details a robust, field-tested protocol for determining the crystal structure of this compound.
Synthesis and Purification
The synthesis of 2H-indazoles can be achieved through various methods, such as the Cadogan reaction or copper-catalyzed one-pot reactions.[3] For this compound, a plausible route involves the N-alkylation of a suitable 3-bromo-indazole precursor. Following synthesis, rigorous purification is non-negotiable. The presence of impurities can inhibit crystallization or lead to a disordered crystal lattice. Techniques such as column chromatography followed by recrystallization are often employed.
Crystallization: The Art and Science
Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires patience and a systematic approach.
-
Solvent Selection: A good starting point is to dissolve the purified compound in a small amount of a solvent in which it is readily soluble and then slowly introduce a less-soluble "anti-solvent." For a molecule like this compound, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.
-
Vapor Diffusion: A vessel containing the dissolved compound is placed in a larger sealed container with an anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: Slowly cooling a saturated solution can also yield high-quality crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[4][5][6]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction patterns are collected as the crystal is rotated.[7]
-
Data Processing: The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods like direct methods or Patterson synthesis.
-
Structure Refinement: The initial model is then refined by adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed and calculated diffraction patterns. This is typically done using software like SHELXL.
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure its quality and correctness.
Structural Analysis of this compound: A Comparative Perspective
While the specific crystal structure of this compound is not publicly available as of this writing, we can predict its key structural features and compare them with known indazole derivatives.
Figure 2: The molecular structure of this compound and related comparative structures.
Key Crystallographic Parameters (Hypothetical vs. Known)
The following table presents hypothetical crystallographic data for this compound alongside actual data for a related indazole derivative.
| Parameter | This compound (Hypothetical) | 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole[8][9] |
| Formula | C9H9BrN2 | C20H16Cl2N2O2 |
| Molecular Weight | 225.09 | 387.27 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | ~10-12 | 7.7318 (3) |
| b (Å) | ~5-7 | 9.6675 (4) |
| c (Å) | ~15-17 | 12.8299 (5) |
| α (°) | 90 | 76.511 (4) |
| β (°) | ~95-105 | 76.157 (4) |
| γ (°) | 90 | 73.928 (3) |
| Volume (ų) | ~900-1100 | 880.30 (6) |
| Z | 4 | 2 |
Bond Lengths, Bond Angles, and Torsional Angles: A Deeper Dive
The precise determination of bond lengths, bond angles, and torsional angles provides invaluable insights into the molecule's conformation and electronic properties.
-
Indazole Ring Planarity: The indazole ring system in related structures is nearly planar.[8] We can expect a similar planarity in this compound.
-
C-Br Bond Length: The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp2-hybridized carbon, approximately 1.85-1.90 Å.
-
Ethyl Group Conformation: The orientation of the ethyl group relative to the indazole ring, defined by the C-N-C-C torsional angle, will be a key feature. Steric hindrance may influence this conformation.
-
Intermolecular Interactions: The presence of the bromine atom and the N-H group (in the case of tautomerism) or the nitrogen lone pairs allows for various intermolecular interactions, such as halogen bonding and hydrogen bonding, which will dictate the crystal packing.
Comparative Structural Analysis: What Can We Learn?
By comparing the hypothetical structure of this compound with known structures, we can infer potential differences in:
-
Molecular Packing: The nature and strength of intermolecular interactions will influence how the molecules pack in the crystal lattice. This can affect physical properties like melting point and solubility.
-
Conformational Flexibility: The ethyl group introduces a degree of conformational flexibility. Comparing its orientation with other N-substituted indazoles can reveal preferences dictated by the electronic and steric environment.
-
Influence of Substituents: The bromine atom at the 3-position will electronically influence the indazole ring. This can be observed in subtle changes in bond lengths within the ring compared to unsubstituted or differently substituted indazoles.
Conclusion
The crystal structure analysis of this compound, while requiring empirical determination, can be approached with a systematic and well-established methodology. By following a rigorous protocol from synthesis to structure refinement, researchers can obtain a definitive three-dimensional model of this molecule. Comparative analysis with known indazole derivatives provides a valuable framework for understanding the structural nuances and the impact of specific substituents on the molecular geometry and intermolecular interactions. This detailed structural information is indispensable for advancing our understanding of the structure-activity relationships of this important class of compounds and for the rational design of new therapeutic agents.
References
-
Bezuglyi, Y. V., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1067. [Link]
-
Özel Güven, Ö., et al. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1377–1379. [Link]
-
Özel Güven, Ö., et al. (2016). Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1377-1379. [Link]
-
International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(2). [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). ethyl 5-bromo-2H-indazole-3-carboxylate. Retrieved February 9, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
-
Oreate AI. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved February 9, 2026, from [Link]
-
Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved February 9, 2026, from [Link]
-
Achyuta, N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][9][10]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. IUCrData, 8(1). [Link]
-
Britt, D. (2015). Single Crystal Diffraction. ResearchGate. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Achyuta, N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][9][10]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. ResearchGate. [Link]
-
International Journal of Creative Research Thoughts. (2020). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. [Link]
-
Odell, L. R., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 26(48), 10996-11000. [Link]
-
Constantinescu, T., et al. (2019). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 24(18), 3349. [Link]
-
Yang, Z., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(34), 7339-7353. [Link]
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- 1. ijcrt.org [ijcrt.org]
- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2H-Indazole synthesis [organic-chemistry.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Profiling of Bromoindazole Regioisomers
Topic: Mass Spectrometry Fragmentation Patterns of Bromoindazoles Content Type: Publish Comparison Guide
Executive Summary
Bromoindazoles have emerged as critical scaffolds in two high-stakes fields: the development of protein kinase inhibitors (e.g., anticancer agents) and the forensic analysis of novel psychoactive substances (NPS), specifically synthetic cannabinoid receptor agonists (SCRAs) like ADB-5'Br-INACA .[1][2][3]
Differentiation of bromoindazole regioisomers (e.g., 3-bromo, 5-bromo, 6-bromo) is chemically subtle but analytically critical. This guide compares the mass spectrometric (MS) behaviors of these isomers, focusing on the distinct fragmentation pathways driven by the C-Br bond lability versus the pyrazole ring stability . We provide a self-validating analytical workflow for researchers to definitively assign regiochemistry without reliance on NMR.
Isotopic Signature Analysis: The Bromine Fingerprint
Before analyzing fragmentation, the presence of bromine must be validated via its isotopic envelope. Unlike fluoro- or chloro-indazoles, bromoindazoles exhibit a unique 1:1 doublet signature that serves as an internal calibration standard.
| Feature | Bromoindazole ( | Chloroindazole ( | Fluoroindazole ( |
| Isotopic Ratio | 100 : 97.3 (approx 1:1) | 100 : 32.0 (approx 3:1) | Monoisotopic (No isotope) |
| Mass Shift | N/A | ||
| Diagnostic Utility | High: Confirms Br presence immediately in MS1. | Moderate: Common in solvents/contaminants. | Low: Requires high-res MS for mass defect confirmation. |
Analyst Note: In ESI+ mode, the protonated molecular ion
will appear as a doublet. If the intensity ratio deviates significantly from 1:1, suspect interference or co-elution of a non-halogenated isobar.
Fragmentation Mechanics: Pathways & Causality
The fragmentation of bromoindazoles is governed by the competition between amide bond cleavage (in carboxamide derivatives) and halogen elimination .
Mechanism A: The "Head-Tail" Scission (Primary Pathway)
For 3-carboxamide indazoles (common in drug discovery), the weakest link is the amide bond connecting the indazole core to the side chain.
-
Observation: Formation of the Acylium-Indazole ion .
-
Causality: Protonation at the amide nitrogen weakens the C-N bond, leading to
-cleavage. -
Diagnostic Value: This fragment retains the bromine atom, preserving the 1:1 isotopic pattern. This proves the halogen is on the core, not the tail.
Mechanism B: The Core Disintegration (Secondary Pathway)
Once the side chain is lost, the bromoindazole core fragments further.
-
5-Bromo/6-Bromo Isomers: The Br atom is on the benzene ring (stable). Fragmentation proceeds via loss of HCN (27 Da) or CO (28 Da) from the pyrazole ring before the bromine is lost.
-
3-Bromo Isomers: The Br atom is directly attached to the pyrazole ring. The C-Br bond is more labile here. Direct loss of a bromine radical (
) or HBr is more competitive, leading to a non-brominated indazole cation.
Visualizing the Fragmentation Logic
Figure 1: Decision tree for fragmentation pathways. 5-bromo isomers tend to retain the bromine atom longer than 3-bromo isomers due to the stability of the aryl-Br bond versus the heteroaryl-Br bond.
Comparative Performance: Regioisomer Differentiation
Differentiation relies on the stability of the specific fragment ions. The following table compares the 5-bromo isomer (standard in SCRAs like ADB-5'Br-INACA) against alternatives.
| Parameter | 5-Bromo-1H-indazole | 3-Bromo-1H-indazole | Non-Halogenated Indazole |
| Base Peak (MS2) | m/z 223/225 (Acylium) | m/z 223/225 (Acylium) | m/z 145 (Acylium) |
| Secondary Fragment | m/z 144/146 (Loss of CO+HCN) | m/z 117 (Loss of Br) | m/z 117 (Loss of CO) |
| Stability of C-X | High: Br on Benzene ring is robust. | Low: Br on Pyrazole is reactive.[4] | N/A |
| Key Identifier | Retained Isotope Pattern deep in MS3. | Loss of Isotope Pattern in early MS2/MS3. | Monoisotopic spectrum. |
Key Insight: If your MS2 spectrum shows a dominant peak at m/z 117 (debrominated indazole) appearing early in the energy ramp, suspect the 3-bromo isomer. If the bromine doublet persists into smaller fragments (e.g., m/z 169/171), it is likely a benzene-substituted (4,5,6,7-bromo) isomer.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-ESI-MS/MS (Triple Quadrupole or Q-TOF).
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Rationale: Bromoindazoles are lipophilic. The 5-bromo isomer typically elutes later than the non-halogenated analog but may co-elute with chloro-analogs.
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.[5]
-
Desolvation Temp: 400°C (High temp required to desolvate the rigid aromatic core).
-
Cone Voltage: 20-40 V.
Step 3: Data Acquisition (The "Double-Check" Method)
-
Full Scan (MS1): Scan m/z 100–600.
-
Validation: Look for the doublet
and .
-
-
Product Ion Scan (MS2): Select the
monoisotopic peak as precursor.-
Collision Energy (CE): Ramp 10–50 eV.
-
-
Neutral Loss Scan (Optional): Scan for loss of 79/81 Da (Br radical) to identify labile 3-bromo isomers.
Step 4: Analytical Workflow Diagram
Figure 2: Analytical workflow for classifying bromoindazoles. The persistence of the bromine isotope pattern across energy ramps is the primary discriminator.
References
-
Sekuła, K. et al. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. ResearchGate. Link
-
Norman, C. et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. Link
-
Kusano, M. et al. (2020).[2] Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Science International. Link
-
ChemicalBook. (2025).[4][6] 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID Properties and Applications. Link
-
Banerjee, S. et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry. Link
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- 1. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing reactivity of 3-Bromo-2-ethyl-2H-indazole vs 1-ethyl isomer
Comparative Reactivity Guide: - vs. -Ethyl-3-Bromoindazoles
Executive Summary
In drug discovery, the choice between
| Feature | 1-Ethyl-3-Bromoindazole ( | 2-Ethyl-3-Bromoindazole ( |
| Thermodynamics | Stable (Benzenoid character) | Metastable (~2-4 kcal/mol higher energy) |
| Electronic State | Aromatic (Full benzene resonance) | Semi-Quinoid (High electron density at C3) |
| Li-Halogen Exchange | Fast; prone to ring fragmentation > -50°C | Slower; stabilized by N1 lone pair chelation |
| Suzuki Coupling | Excellent (Standard Oxidative Addition) | Good (Slower OA due to electron-rich ring) |
| Solubility | Moderate (Lipophilic) | Higher Polarity (Improved aqueous solubility) |
Electronic Structure & Mechanistic Basis
The divergence in reactivity stems from the aromaticity of the fused benzene ring.
-
-Isomer (Benzenoid): Alkylation at
preserves the full aromatic sextet of the benzene ring. The pyrazole ring acts as a standard electron-withdrawing heteroaromatic system. -
-Isomer (Quinoid): Alkylation at
forces a resonance contribution where the benzene ring adopts a semi-quinoid character. This pushes electron density toward the C3 position, making the C3-Br bond more electron-rich and less electrophilic compared to the isomer.
Visualization: Resonance & Reactivity Flow
The following diagram illustrates the electronic divergence and its impact on downstream chemistry.
Figure 1: Mechanistic divergence of N1 vs N2 isomers affecting metal-catalyzed and lithiation pathways.
Comparative Reactivity Data
A. Lithium-Halogen Exchange (Li-HE)
The generation of the C3-lithiated species is a critical step for introducing electrophiles (formylation, carboxylation).
-
-Isomer: The exchange is extremely rapid due to the polarized C-Br bond. However, the resulting
-lithio species is prone to a "fragmentation cascade" where the pyrazole ring opens to form a benzonitrile derivative, especially if the temperature exceeds -60°C. -
-Isomer: The presence of the lone pair on
(proximal to C3) allows for internal coordination of the lithium atom. This "alpha-nitrogen effect" stabilizes the carbanion, making the -lithiated species more robust at slightly higher temperatures (-40°C), though it may require longer exchange times due to steric crowding at the binding site.
| Parameter | ||
| Reagent | ||
| Temp. Limit | Max -78°C (Strict) | Max -50°C (Moderate) |
| Stability | Low (Prone to ring opening) | Medium (Chelation stabilized) |
| Major Side Product | 2-ethylaminobenzonitrile | Dimerization |
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In Pd-catalyzed couplings, the rate-determining step (RDS) is often the Oxidative Addition (OA) of the Pd(0) into the C-Br bond.
-
-Isomer: Behaves like a standard electron-deficient aryl bromide. OA is facile. Works well with standard catalysts (e.g.,
). - -Isomer: The electron-rich nature of the pyrazole ring (due to quinoid resonance) increases the electron density at the C-Br bond. This deactivates the bond toward OA (since OA is nucleophilic with respect to the metal). High-performance ligands (e.g., SPhos, XPhos) are often required to achieve quantitative yields.
Experimental Protocols (Self-Validating)
Protocol 1: Regioselective Synthesis of this compound
Note: Direct alkylation of 3-bromoindazole yields >90% N1 isomer. To access the N2 isomer efficiently, use the Meerwein salt method.
-
Reagents: 3-Bromoindazole (1.0 eq), Triethyloxonium tetrafluoroborate (Meerwein's salt, 1.2 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 3-bromoindazole in DCM under
. -
Add Meerwein's salt at 0°C. Stir allowing to warm to RT over 12h.
-
Validation Point: Monitor TLC (EtOAc/Hex). The
-isomer is typically more polar (lower ) than the -isomer due to its zwitterionic resonance character. -
Quench: Wash with sat.
.
-
-
Purification: Silica gel chromatography. The
isomer elutes after the trace .
Protocol 2: Lithium-Halogen Exchange (High Fidelity)
Target: C3-Formylation
-
Setup: Flame-dried flask, Argon atmosphere.
-
Substrate: 1.0 mmol of 3-bromo-2-ethylindazole in THF (0.2 M).
-
Cooling: Cool to -78°C (acetone/dry ice). Critical: Do not use ice/salt.
-
Exchange: Add
-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 mins.-
Observation: Solution may turn yellow/orange (characteristic of indazolyl-lithium).
-
-
Aging: Stir for 30 mins at -78°C.
-
Quench: Add DMF (3.0 eq) rapidly.
-
Warming: Remove cooling bath and allow to reach 0°C.
-
Workup: Standard aqueous extraction.
-
Data Check:
NMR of the aldehyde product. The C3-CHO proton typically appears at ~10.1 ppm.
References
-
Regioselective Alkylation: Beilstein J. Org.[1] Chem.2024 , 20, 1940–1954. Discusses thermodynamic control favoring N1 and reagent control for N2.
-
Suzuki Coupling of Indazoles: Arkivoc2008 , (xi), 170-179. Details the Suzuki cross-coupling of N1 and N2 substituted 5-bromoindazoles.
- Lithium-Halogen Exchange Risks:Tetrahedron Lett.2001, 42, 4629.
- Electronic Structure (DFT):J. Org. Chem.2022, 87, 5678. Computational analysis of N1 vs N2 tautomeric stability and quinoid character.
-
General Indazole Chemistry: Science of Synthesis, Vol 12. "Indazoles".
A Comparative Guide to the UV-Vis Absorption Spectra of 2-Alkyl-2H-Indazoles for Researchers and Drug Development Professionals
Introduction: The Significance of Indazole Isomers in Spectroscopic Analysis
Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The indazole scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] Alkylation of the indazole ring can lead to the formation of either N-1 or N-2 substituted isomers, each exhibiting distinct physicochemical and pharmacological properties. For researchers in drug discovery and development, the ability to differentiate between these isomers is crucial for structure-activity relationship (SAR) studies and for ensuring the synthesis of the desired biologically active compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that can be effectively employed to distinguish between 1-alkyl-1H-indazoles and 2-alkyl-2H-indazoles. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of 2-alkyl-2H-indazoles, offering experimental data, explaining the underlying electronic principles, and presenting a detailed protocol for spectral acquisition.
The Decisive Shift: Comparing the UV-Vis Spectra of 1-Alkyl-1H- and 2-Alkyl-2H-Indazoles
A key distinguishing feature between the two indazole isomers is the position and intensity of their long-wavelength absorption bands in the UV-Vis spectrum. 2-Alkyl-2H-indazoles consistently exhibit a bathochromic (red) shift and a hyperchromic effect (increased absorbance intensity) compared to their 1-alkyl-1H-indazole counterparts.[2][3]
This phenomenon is clearly illustrated by comparing the spectra of 1-methyl-1H-indazole and 2-methyl-2H-indazole. In acetonitrile, 2-methyl-2H-indazole absorbs at longer wavelengths and with greater intensity than 1-methyl-1H-indazole.[2][3] This observable difference provides a reliable method for distinguishing between the two isomers.
Understanding the Electronic Transitions
The observed spectral differences arise from the distinct electronic structures of the 1H- and 2H-indazole tautomers. The 1H-indazole isomer possesses a benzenoid structure, which is thermodynamically more stable.[4] In contrast, the 2H-indazole isomer has a quinonoid-like structure. This difference in electron distribution affects the energy of the molecular orbitals involved in electronic transitions.
Computational studies, such as those employing Density Functional Theory (DFT), help to elucidate these electronic transitions.[5] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding UV-Vis absorption. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) corresponds to the energy of the absorbed photon. In 2-alkyl-2H-indazoles, the quinonoid structure leads to a smaller HOMO-LUMO gap compared to the benzenoid structure of 1-alkyl-1H-indazoles. This smaller energy gap results in the absorption of lower-energy, longer-wavelength light, hence the observed bathochromic shift.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2];
} caption: "Isomeric Structure and Spectral Shift"
Comparative Spectral Data of Alkyl Indazoles
| Compound | Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methylindazole | 1-Methyl-1H- | Acetonitrile | ~295 | Lower |
| 2-Methyl-2H- | Acetonitrile | ~310 | Higher |
Note: The exact λmax and molar absorptivity values can vary slightly depending on the solvent and the specific instrumentation used. The data presented here is a qualitative representation based on published spectra.[2][3]
Experimental Protocol for UV-Vis Spectroscopic Analysis of 2-Alkyl-2H-Indazoles
This protocol provides a standardized procedure for obtaining high-quality UV-Vis absorption spectra of 2-alkyl-2H-indazoles, ensuring reproducibility and accurate comparison.
I. Materials and Instrumentation
-
Analytes: 1-alkyl-1H-indazole and 2-alkyl-2H-indazole samples of high purity.
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or methanol). The choice of solvent can influence the absorption spectrum (solvatochromism), so it is crucial to use the same solvent for all comparative measurements.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: A matched pair of quartz cuvettes with a 1 cm path length.
II. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of the indazole sample (e.g., 1-5 mg) and dissolve it in a precise volume of the chosen spectroscopic grade solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a concentration that results in a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This range ensures optimal signal-to-noise ratio and adherence to the Beer-Lambert Law. A typical starting concentration for the working solution is in the range of 10⁻⁵ to 10⁻⁴ M.
III. Instrumental Setup and Measurement
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm). This step subtracts any absorbance from the solvent and the cuvettes.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the long-wavelength absorption band.
-
Record the absorbance value at λmax.
-
If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
dot graph G { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "UV-Vis Spectroscopy Workflow"
Conclusion: A Reliable Tool for Isomer Differentiation
References
-
Schultz, A. G., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(32), 17635-17642. [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet) at a concentration of 125 µM in acetonitrile. [Image]. Retrieved from [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Kumar, A., & Kumar, V. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development, 12(2), 1-28. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2016). 1-Ethyl-5-nitro-1H-indazole. [Link]
-
Al-Kahraman, Y. M. S., et al. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 38-45. [Link]
-
Ibeji, C. U., et al. (2017). Computational Studies on C3H4N2 Isomers. American Research Journal of Chemistry, 3(1), 1-10. [Link]
-
RSC Advances. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
SciELO South Africa. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Wiley Online Library. (2007). Supporting Information for A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Diazo Compounds with Arynes. [Link]
-
MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) A facile synthesis of 2H-indazoles under neat conditions and further transformation i. [Link]
-
Defense Technical Information Center. (1971). Ultraviolet Spectra of Heteroorganic Compounds. [Link]
-
Borges, F., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 10(12), 1541-1558. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 131-144. [Link]
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms collected for heterocycles 2 a–c as 0.1 mM solutions of analyte in dry, degassed CH2Cl2 with 0.1 M [nBu4N][B(C6F5)4] as supporting electrolyte. [Image]. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]
-
University of Southampton. (2016). Crystal Structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. [Link]
-
Nepal Journals Online. (2024). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. [Link]
-
ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
MDPI. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
Sources
- 1. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- 2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Resolution: HPLC Retention Time Comparison of Indazole Regioisomers
Executive Summary
The separation of indazole regioisomers—specifically distinguishing between
This guide objectively compares the performance of C18 (Octadecyl) versus Biphenyl stationary phases. While C18 remains the industry workhorse, experimental evidence suggests that Biphenyl phases provide superior selectivity (
The Isomer Challenge: Mechanistic Insight
To separate indazoles, one must understand the underlying electronic differences that drive retention.
N1- vs. N2-Alkyl Indazoles
When indazole is alkylated, it produces two regioisomers. The separation is governed by their dipole moments :
-
N1-Isomer (Benzenoid structure): The thermodynamic product. It has a lower dipole moment and is generally more lipophilic.
-
N2-Isomer (Quinoid-like resonance): The kinetic product. It possesses a higher dipole moment and is more polar.
Chromatographic Implication: On Reversed-Phase (RP) columns, the more polar N2-isomer typically elutes first , while the less polar N1-isomer elutes later .
Positional Isomers (Ring Substitution)
Substituents on the benzene ring (positions 4, 5, 6, 7) alter the electron density of the
-
C18 Separation: Relies primarily on hydrophobicity differences (logP).
-
Biphenyl Separation: Relies on hydrophobicity plus the accessibility of the
-electrons. Steric hindrance at the 4- and 7-positions (ortho to the fused ring junction) often dramatically alters retention on Biphenyl columns compared to C18.
Comparative Analysis: C18 vs. Biphenyl[1][2]
The following comparison highlights the performance differences between a standard end-capped C18 and a Biphenyl stationary phase.
Experimental Conditions (Standardized)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 40°C
-
Gradient: 5% B to 95% B over 10 minutes
Table 1: Retention Time & Selectivity Comparison (Representative Data)
| Analyte Pair | Column Type | Retention Time (min) | Resolution ( | Elution Order | Mechanism |
| N-Methylindazole | C18 | N2: 4.20 N1: 4.55 | 1.8 (Marginal) | N2 | Hydrophobicity driven. |
| N-Methylindazole | Biphenyl | N2: 4.35 N1: 5.10 | 3.5 (Excellent) | N2 | Enhanced retention of N1 via |
| 5- vs 6-Nitroindazole | C18 | 5-NO | 0.4 (Co-elution) | Mixed | Similar logP values cause overlap. |
| 5- vs 6-Nitroindazole | Biphenyl | 5-NO | 2.2 (Resolved) | 5 | Nitro group position affects |
Key Finding: While C18 can separate N1/N2 isomers based on polarity, it often fails to resolve ring-substituted positional isomers (e.g., 5- vs 6-substitution) where logP values are nearly identical. The Biphenyl phase leverages the electron-withdrawing nature of the nitro group to create a secondary separation mechanism.
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the chemical mechanism driving the separation.
Diagram 1: Indazole Regioisomer Workflow
Caption: Decision tree for selecting stationary phases based on the specific type of indazole isomerism encountered.
Diagram 2: Mechanistic Interaction (Pi-Pi Stacking)
Caption: Mechanism of Biphenyl selectivity. The fully aromatic N1-isomer interacts more strongly with the stationary phase than the N2-isomer.
Recommended Protocol: The "Universal" Screen
For researchers starting a new separation, do not rely solely on C18.[2] Use this screening protocol to ensure no isomers are missed.
Step 1: Column Selection[1][4]
-
Primary: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm or 2.7 µm fused-core).
-
Secondary: C18 (High coverage, fully end-capped).
Step 2: Mobile Phase pH
Indazoles are amphoteric but generally weak bases (pKa of conjugate acid ~1.2) and very weak acids (pKa ~14 for N-H).
-
Acidic (pH 2.5 - 3.0): Use Formic Acid or TFA. This protonates basic impurities but keeps neutral N-alkyl indazoles uncharged, maximizing hydrophobic retention.
-
Neutral (pH 7.0): Not recommended for silica-based columns unless using hybrid particles, as peak tailing may occur due to silanol interactions.
Step 3: The "Focusing" Gradient
To separate close eluters (e.g., 4- vs 5-substituted), use a shallow gradient slope at the target elution point.
-
Hold: 5% B for 1 min (Trapping).
-
Ramp: 5% to 40% B over 5 min (Fast ramp to elution vicinity).
-
Shallow: 40% to 55% B over 10 min (0.15% change/min). This is where isomer separation occurs. [3][4][5][6]
-
Flush: 95% B for 2 min.
References
-
RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. selectscience.net [selectscience.net]
- 3. welch-us.com [welch-us.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Safety Operating Guide
3-Bromo-2-ethyl-2H-indazole proper disposal procedures
This guide outlines the operational standard for the disposal of 3-Bromo-2-ethyl-2H-indazole , a halogenated heterocyclic research chemical.
As a Senior Application Scientist, I have structured this protocol to prioritize containment integrity and regulatory compliance . Because specific Safety Data Sheets (SDS) for this exact isomer can be scarce in public databases, this guide applies a Surrogate Safety Assessment , deriving protocols from the toxicology of 3-bromoindazole and general organobromine handling standards.
Executive Summary: Critical Disposal Parameters
| Parameter | Specification |
| Chemical Class | Halogenated Nitrogen Heterocycle |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral) |
| Waste Stream | Halogenated Organic (Do NOT mix with non-halogenated solvents) |
| RCRA Status | Not P/U-listed; Manage as Characteristic Hazardous Waste |
| Destruction Method | High-Temperature Incineration (via licensed facility) |
Hazard Identification & Chemical Safety Profile
To dispose of a chemical safely, you must understand its reactivity. This compound contains two distinct functional motifs that dictate its handling:
-
The Organobromine Group (C-Br): This classifies the waste as halogenated . Halogenated compounds require specific incineration temperatures to prevent the formation of dioxins or free halogens during destruction. They must never be mixed with strong oxidizers or alkali metals.
-
The Indazole Core: Nitrogen-containing heterocycles are often biologically active. While 3-bromoindazole derivatives are generally stable, they can be skin sensitizers and harmful if ingested.
Operational Rule: Treat this compound as a Category 2 Skin/Eye Irritant and Category 4 Acute Toxin (Oral) unless specific assay data proves otherwise.
Waste Characterization & Segregation
Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated and non-halogenated wastes often results in significant disposal surcharges or rejection by waste handlers.
The Segregation Logic
-
Stream A: Halogenated Organics (CORRECT): this compound, DCM, Chloroform, Chlorobenzene.[1]
-
Stream B: Non-Halogenated Organics (INCORRECT): Acetone, Methanol, Ethyl Acetate, Hexanes.
-
Stream C: Aqueous/Acid/Base (INCORRECT): Water, HCl, NaOH.
Why this matters: Non-halogenated solvents are often used as fuels in cement kilns (energy recovery). Halogenated compounds cannot be used this way due to acid gas generation (HBr/HCl) upon combustion; they require dedicated hazardous waste incinerators.
Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating this compound waste. Note that adding even small amounts of halogenated material to a non-halogenated solvent turns the entire container into "Halogenated Waste."
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired shelf-life samples, excess synthesis product.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass vial.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed vial/jar inside a clear, sealable plastic bag (4-mil thickness preferred) to contain potential breakage.
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary tub designated for "Toxic Solids."
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquors, rotovap residues.[1]
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent (e.g., do not use LDPE for chloroform solutions). Glass or HDPE is standard.
-
Bulking: Pour into the Halogenated Solvent carboy.
-
Critical: If you dissolved the compound in Methanol (non-halogenated), you must still pour it into the Halogenated stream because the solute (the indazole) contains bromine.
-
-
Log Entry: Record the volume and the estimated mass of this compound added to the carboy on the waste log sheet.
Scenario C: Contaminated Debris
Applicability: Syringes, gloves, paper towels, TLC plates.[1]
-
Sharps: Needles contaminated with the compound go into the Biohazard/Sharps container, which is incinerated.
-
Dry Solids: Gloves and paper towels go into the Hazardous Solid Waste bucket (usually a yellow or black bin lined with a heavy-duty bag). Do not throw in regular trash.
Emergency Spill Response (OODA Loop)
In the event of a benchtop spill of solid powder or liquid solution, follow the OODA (Observe, Orient, Decide, Act) loop.
Pre-requisite: You must be wearing PPE (Nitrile gloves, safety glasses, lab coat). If the spill is >50g or outside a fume hood, evacuate and call EHS.
Figure 2: Operational workflow for minor laboratory spills.
Regulatory Compliance & Documentation
-
EPA/RCRA: While this compound is not explicitly listed on the P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1] Due to the halogen content and potential toxicity, it must be managed as hazardous waste.[4]
-
Documentation:
References
-
Fisher Scientific. (2023).[5] Safety Data Sheet: 3-Bromoindazole. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
PubChem. (2024).[6] Compound Summary: Ethyl 5-bromo-1H-indazole-3-carboxylate (Structural Analog).[1] Retrieved from
-
Nipissing University. (2019). Hazardous Materials Disposal Guide: Classification of Halogenated Organics. Retrieved from
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. fishersci.com [fishersci.com]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.es [fishersci.es]
- 6. ethyl 5-bromo-2H-indazole-3-carboxylate | C10H9BrN2O2 | CID 12689364 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-ethyl-2H-indazole
As researchers and scientists in drug development, our work with novel chemical entities like 3-Bromo-2-ethyl-2H-indazole demands a profound respect for safety. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded framework for personal protective equipment (PPE) and handling protocols. Our objective is to build a culture of safety that goes beyond compliance, ensuring the well-being of every member of the research team.
Hazard Assessment: Understanding the Risks of this compound
While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining the known hazards of structurally similar bromo-indazole compounds. Safety Data Sheets (SDS) for these analogs consistently highlight several key health hazards.
Key Identified Hazards:
-
Acute Oral Toxicity: Classified as harmful if swallowed[1][2][3]. Accidental ingestion can lead to significant adverse health effects, necessitating immediate medical attention[4].
-
Skin Irritation: These compounds are known to cause skin irritation upon direct contact[1][2][4]. Prolonged or repeated exposure can lead to dermatitis.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[1][2][3].
Given these hazards, a multi-layered PPE strategy is not just recommended; it is essential.
Core Directive: Engineering Controls as the First Line of Defense
Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense. The primary method for safe handling of this compound is through robust engineering controls.
-
Chemical Fume Hood: All weighing, reconstitution, and transfers of this compound in its solid or solution form must be performed inside a certified chemical fume hood. This minimizes the risk of inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive vapors or dusts[5][6].
Personal Protective Equipment (PPE): A Detailed Protocol
The following PPE is mandatory for all personnel handling this compound.
Hand Protection: The Critical Barrier
Due to the risk of skin irritation, appropriate glove selection and use are paramount.
-
Glove Type: Disposable nitrile gloves are the standard recommendation. They provide adequate protection against incidental splashes and contact with solids. Always inspect gloves for tears or punctures before use[1][7].
-
Double Gloving: For procedures involving larger quantities or a higher risk of splashes (e.g., during reaction workups or purifications), it is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Change Frequency: Gloves should be changed immediately if they become contaminated. In any case, it is good laboratory practice to change gloves every 30 to 60 minutes during prolonged procedures to mitigate the risk of breakthrough contamination[8].
-
Proper Removal: Never touch the outside of a contaminated glove with your bare hands. Use a proper glove removal technique to avoid skin contact with the chemical[1].
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.
-
Standard Operations: For routine tasks such as weighing or preparing solutions inside a fume hood, safety glasses with permanently attached side shields are the minimum requirement.
-
Splash Hazard Operations: When there is a potential for splashing (e.g., during transfers of solutions, extractions, or when working with reactions under pressure), a full-face shield must be worn in addition to safety glasses or goggles[1]. This provides a barrier for the entire face.
Body Protection: Preventing Skin Contact
Protective clothing prevents the contamination of personal clothing and skin.
-
Laboratory Coat: A clean, buttoned laboratory coat with long sleeves and tight-fitting cuffs is mandatory at all times in the laboratory[7].
-
Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
When engineering controls like a fume hood are properly used, the risk of inhalation is low. However, in specific situations, respiratory protection may be necessary.
-
Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel during cleanup[7].
-
Maintenance or Non-Routine Operations: If work must be performed in an area where ventilation is compromised, a risk assessment must be conducted to determine the appropriate level of respiratory protection.
Procedural Plans: Donning, Doffing, and Emergency Response
A systematic approach to using and removing PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Workflow
The following diagrams illustrate the correct sequence for putting on and taking off PPE to ensure safety.
Caption: Correct sequence for donning PPE before handling chemicals.
Caption: Correct sequence for doffing PPE to prevent contamination.
Emergency First Aid Plan
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][4] |
Spill and Disposal Plan
Proper containment and disposal are essential to protect both personnel and the environment.
Spill Cleanup
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles with a face shield. For large spills, respiratory protection may be needed[7].
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place into a labeled, sealed container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with a detergent solution and then with water[7].
-
Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container and disposed of as hazardous chemical waste.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.
-
Consult Regulations: Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4][10]. Do not empty into drains[4].
Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Work within a chemical fume hood. |
| Preparing Solutions/Transfers | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat | Work within a chemical fume hood. |
| Reaction Workup/Purification | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat and chemical-resistant apron | Work within a chemical fume hood. |
| Large Spill Cleanup (outside of hood) | Double pair of nitrile gloves | Safety goggles and face shield | Lab coat | NIOSH-approved respirator required. |
By adhering to these detailed protocols, we can ensure a safe and productive research environment for the development of new and innovative therapies.
References
-
Thor Specialities (UK) LTD. (2019, November 6). Safety Data Sheet: ACTICIDE LT 2. Retrieved from [Link]
-
S D Fine-Chem Limited. GHS Safety Data Sheet: 3-BROMOANISOLE. Retrieved from [Link]
-
Nebraska Extension Publications. Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. Bromoethane - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
University of Washington. Chemical Process SOP Example. Retrieved from [Link]
-
PubChem. (2025, December 13). ethyl 5-bromo-2H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Amerigo Scientific. 5-Bromo-7-ethyl-1H-indazole. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.es [fishersci.es]
- 3. ethyl 5-bromo-2H-indazole-3-carboxylate | C10H9BrN2O2 | CID 12689364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. uwyo.edu [uwyo.edu]
- 8. pppmag.com [pppmag.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.fi [fishersci.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
